molecular formula C11H17NO2 B164192 Ethyl 2-(1-cyanocyclohexyl)acetate CAS No. 133481-10-4

Ethyl 2-(1-cyanocyclohexyl)acetate

Cat. No.: B164192
CAS No.: 133481-10-4
M. Wt: 195.26 g/mol
InChI Key: MRYZGCDTKUSBFA-UHFFFAOYSA-N
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Description

Ethyl 2-(1-cyanocyclohexyl)acetate is a significant chemical building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of the pharmaceutical agent Gabapentin . This compound serves as a strategic precursor in multi-step synthetic routes to this widely used medication . Its molecular structure, featuring both ester and nitrile functional groups attached to a cyclohexyl ring, provides versatile handles for further chemical transformations, particularly through catalytic hydrogenation reactions to form the corresponding amine, a core structural element of Gabapentin . The reactivity of this compound makes it a valuable substrate for researching and developing new synthetic methodologies for complex molecules and gamma-amino acid derivatives. This chemical is strictly for research purposes and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133481-10-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 2-(1-cyanocyclohexyl)acetate

InChI

InChI=1S/C11H17NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-8H2,1H3

InChI Key

MRYZGCDTKUSBFA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1(CCCCC1)C#N

Canonical SMILES

CCOC(=O)CC1(CCCCC1)C#N

Other CAS No.

133481-10-4

Pictograms

Irritant; Health Hazard

Synonyms

ethyl 2-(1-cyanocyclohexyl)acetate

Origin of Product

United States

Foundational & Exploratory

"Ethyl 2-(1-cyanocyclohexyl)acetate" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Intermediates in Gabapentinoid Synthesis: Ethyl 2-(1-cyanocyclohexyl)acetate Content Type: Technical Monograph / Process Chemistry Guide Audience: Process Chemists, API Researchers, and Drug Development Leads.

Optimizing Steric Control in Neurotherapeutic Precursors

Abstract

Ethyl 2-(1-cyanocyclohexyl)acetate (CAS: 133481-10-4) represents a critical bifurcation point in the industrial synthesis of Gabapentin (Neurontin) and related gabapentinoids. Unlike the classical Guareschi imide route, which often yields difficult-to-separate byproducts, the deployment of this ester intermediate allows for superior impurity control via steric differentiation. This guide analyzes the molecular architecture, selective synthesis via steric-controlled alcoholysis, and its downstream hydrogenation to Gabalactam.

Part 1: Molecular Architecture & Physicochemical Logic

The Quaternary Challenge

The structural core of Ethyl 2-(1-cyanocyclohexyl)acetate is defined by the quaternary carbon at position 1 of the cyclohexane ring. This center anchors two functional groups with vastly different steric profiles:

  • The Nitrile Group (-CN): Directly attached to the ring. It is linear but sterically shielded by the axial hydrogens of the cyclohexane chair conformation.

  • The Ethyl Acetate Side Chain (-CH₂COOEt): Attached via a methylene spacer, providing rotational freedom and higher accessibility.

Steric Differentiation Mechanism

The utility of this molecule relies on the reactivity difference between the two original nitrile groups in its precursor, 1-cyanocyclohexaneacetonitrile (the dinitrile).

  • Kinetic Control: The side-chain nitrile is primary and sterically accessible.

  • Thermodynamic Stability: The ring nitrile is tertiary and shielded.

  • Result: Reagents (e.g., ethanolic HCl) attack the side-chain nitrile selectively, converting it to the ethyl ester while leaving the ring nitrile intact. This "molecular editing" is the foundation of the high-purity Gabapentin route.

Key Physicochemical Data
PropertyValueRelevance to Processing
CAS Number 133481-10-4Unique Identifier
Molecular Formula C₁₁H₁₇NO₂MW: 195.26 g/mol
Physical State Viscous Liquid / Low-melting SolidAllows for liquid-liquid extraction purification
Boiling Point ~310°C (Predicted)High thermal stability; suitable for high-vac distillation
LogP 2.41Lipophilic; extractable with EtOAc or Toluene
Density 1.04 g/cm³Phase separation efficiency in aqueous workups

Part 2: Synthetic Engineering (The "Pinner" Approach)

The most robust route to high-purity Ethyl 2-(1-cyanocyclohexyl)acetate is the Selective Pinner Alcoholysis of 1-cyanocyclohexaneacetonitrile.

Reaction Pathway Logic

The transformation exploits the Pinner reaction mechanism. In the presence of anhydrous HCl and Ethanol:

  • Protonation: The accessible side-chain nitrile is protonated first.

  • Nucleophilic Attack: Ethanol attacks the activated nitrile to form an imidate intermediate.

  • Hydrolysis: The imidate is hydrolyzed to the ester.

  • Exclusion: The ring nitrile remains unreactive due to the high activation energy required to penetrate the steric bulk of the cyclohexane ring.

Impurity Profile & Control
  • Impurity A (Di-ester): Diethyl 1,1-cyclohexanediacetate. Result of over-reaction (hydrolysis of both nitriles). Control: Limit reaction temperature < 20°C.[1]

  • Impurity B (Acid-Ester): 2-(1-cyanocyclohexyl)acetic acid. Result of water ingress.[2] Control: Maintain strictly anhydrous conditions.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Selective synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate from 1-cyanocyclohexaneacetonitrile.

Reagents & Equipment
  • Precursor: 1-cyanocyclohexaneacetonitrile (Purity >98%).[3]

  • Solvent: Absolute Ethanol (Anhydrous, <0.05% water).

  • Catalyst: Hydrogen Chloride gas (Anhydrous).

  • Vessel: Glass-lined reactor with cryostat (0°C to -10°C capability).

Step-by-Step Methodology

Step 1: Solvation and Cooling

  • Charge 1.0 equivalent of 1-cyanocyclohexaneacetonitrile into the reactor.

  • Add 5.0 equivalents of Absolute Ethanol.

  • Cool the mixture to 0°C . Validation Check: Ensure internal temperature is stable before gas addition to prevent exotherms.

Step 2: Activation (The Pinner Step)

  • Slowly bubble anhydrous HCl gas into the solution.

  • Rate Control: Maintain internal temperature < 10°C . Exceeding this risks attacking the ring nitrile.

  • Continue until saturation (approx. 30-35% w/w HCl).

  • Hold: Stir at 0-5°C for 12-16 hours.

  • In-Process Control (IPC): Monitor by TLC or GC. Endpoint is defined as <1.0% remaining starting dinitrile.

Step 3: Hydrolysis of the Imidate

  • Add the reaction mass slowly to a mixture of ice and water (ratio 1:1).

  • Stir vigorously for 1 hour. This converts the intermediate imidate salt into the ethyl ester.

Step 4: Isolation

  • Extract the aqueous mixture with Toluene or Ethyl Acetate (2x volumes).

  • Wash the organic layer with 5% Sodium Bicarbonate solution (to remove residual acid).

  • Wash with Brine.[4]

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 5: Yield & Characterization

  • Expected Yield: 85-92%.

  • Appearance: Clear to pale yellow oil.

  • IR Spectrum: Look for Nitrile stretch at ~2230 cm⁻¹ (weak) and Ester Carbonyl stretch at ~1735 cm⁻¹ (strong).

Part 4: Downstream Application & Visualization

The strategic value of this molecule is its conversion to Gabalactam (2-azaspiro[4.5]decane-3-one) via catalytic hydrogenation.[5] The ester group cyclizes with the resulting amine in situ, forming the lactam ring spontaneously.

Pathway Diagram (Graphviz)

GabapentinSynthesis cluster_steric Steric Selection Mechanism Dinitrile 1-Cyanocyclohexane- acetonitrile Imidate Imidate Intermediate Dinitrile->Imidate EtOH, HCl (g) 0°C (Pinner) Ester Ethyl 2-(1-cyanocyclohexyl)- acetate (Target Molecule) Gabalactam Gabalactam (2-azaspiro[4.5]decane-3-one) Ester->Gabalactam H2, Raney Ni Cyclization Imidate->Ester H2O (Hydrolysis) Gabapentin Gabapentin (API) Gabalactam->Gabapentin HCl (aq) Hydrolysis

Figure 1: The Selective Pinner Pathway. The blue nodes highlight the critical formation of the ethyl ester intermediate, leveraging steric hindrance to prevent over-reaction.

Part 5: References

  • Warner-Lambert Co. (1977). Cyclic amino acids and methods of synthesis.[6] US Patent 4,024,175.[7] Link

  • Divi's Laboratories Ltd. (2018).[7] Process for the preparation of Gabapentin.[7][1][2][5][8][6][9] European Patent EP 3604272 A1.[7] Link

  • GuideChem. (2025). Ethyl (1-cyanocyclohexyl)acetate - Substance Profile & Properties.[10][11]Link

  • ChemSrc. (2025).[11] CAS 133481-10-4 Physicochemical Data.[10][11]Link

  • Organic Syntheses. (1923). Ethyl Cyanoacetate Synthesis (General Pinner Methodology). Org.[12][4][13] Synth. 1923, 3,[14][13] 53. Link

Sources

Advanced Synthesis Guide: Ethyl 2-(1-cyanocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate (CAS: 133481-10-4), a critical intermediate in the production of the anticonvulsant drug Gabapentin (Neurontin).

The synthesis of this gem-disubstituted cyclohexane derivative presents specific steric and electronic challenges. The most robust and chemically validated pathway involves a Malonate-based strategy utilizing Knoevenagel condensation, Michael addition, and Krapcho decarboxylation. This route avoids the formation of unstable regioisomers common in direct alkylation strategies.

Executive Summary

Ethyl 2-(1-cyanocyclohexyl)acetate serves as a high-purity precursor for 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin). Its synthesis is pivotal because it establishes the quaternary carbon center (C1) with high regioselectivity. Unlike the traditional "Guareschi imide" route which yields the diacid, this pathway provides the ester-nitrile, allowing for more controlled reduction and hydrolysis steps downstream.

Key Chemical Challenges
  • Steric Hindrance: Creating a quaternary center on the cyclohexane ring requires forcing conditions or specific activation.

  • Regiocontrol: Preventing poly-alkylation or isomerization of the double bond (endo vs. exo) during intermediate steps.

  • Functionality Tolerance: The nitrile group must remain intact during the ester formation/modification steps.

Part 1: Primary Synthesis Pathway (The Malonate Route)

This is the industry-standard chemical route for isolating the ester with high purity (>98%). It proceeds through three distinct stages.

Reaction Scheme Overview
  • Knoevenagel Condensation: Cyclohexanone

    
     Diethyl cyclohexylidenemalonate.[1][2]
    
  • Michael Addition (Hydrocyanation): Diethyl cyclohexylidenemalonate

    
     Diethyl (1-cyanocyclohexyl)malonate.[3]
    
  • Krapcho Decarboxylation: Diethyl (1-cyanocyclohexyl)malonate

    
    Ethyl 2-(1-cyanocyclohexyl)acetate .
    

MalonateRoute Start Cyclohexanone (C6H10O) Step1 Diethyl cyclohexylidenemalonate Start->Step1 Diethyl malonate TiCl4 / Pyridine (Knoevenagel) Step2 Diethyl (1-cyanocyclohexyl)malonate Step1->Step2 KCN / HCN (Michael Addition) Target Ethyl 2-(1-cyanocyclohexyl)acetate (Target) Step2->Target LiCl / DMSO / H2O 150°C (Krapcho Decarboxylation)

Figure 1: The Malonate Synthesis Pathway. Stepwise construction of the quaternary center followed by ester modification.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Diethyl Cyclohexylidenemalonate

The condensation of cyclohexanone with diethyl malonate is unfavorable under standard reflux due to steric strain. The use of Titanium(IV) chloride (TiCl₄) as a water scavenger and Lewis acid is critical to drive the equilibrium.

  • Reagents: Cyclohexanone (1.0 eq), Diethyl Malonate (1.05 eq), TiCl₄ (2.0 eq), Pyridine (4.0 eq), THF or CCl₄.

  • Protocol:

    • Cool a solution of THF (anhydrous) and TiCl₄ to 0°C under N₂.

    • Add cyclohexanone dropwise. A yellow complex forms.

    • Add diethyl malonate, followed by the slow addition of pyridine over 30 minutes. (Caution: Exothermic).

    • Allow the mixture to warm to room temperature and stir for 24–48 hours.

    • Quench: Pour into ice-cold water/ether mixture.

    • Workup: Extract with diethyl ether, wash with saturated NaHCO₃ and brine. Dry over MgSO₄.

    • Purification: Vacuum distillation (bp ~110°C at 0.5 mmHg).

    • Yield: Expect 85–90%.

Step 2: Conjugate Hydrocyanation

This step installs the nitrile group. The double bond in the alkylidene malonate is electron-deficient, making it susceptible to 1,4-nucleophilic attack by cyanide.

  • Reagents: Diethyl cyclohexylidenemalonate, Potassium Cyanide (KCN), Ethanol/Water (or DMSO).

  • Protocol:

    • Dissolve diethyl cyclohexylidenemalonate in ethanol (95%).

    • Add KCN (1.1 eq) dissolved in a minimum amount of water.

    • Heat the mixture to 60°C for 4–6 hours. Monitoring by TLC is essential to ensure complete consumption of the alkene.

    • Acidification: Cool to 0°C and carefully acidify with concentrated HCl to pH ~2. (Caution: HCN gas evolution; use a scrubber).

    • Isolation: The product, Diethyl (1-cyanocyclohexyl)malonate, may precipitate or separate as an oil. Extract with ethyl acetate.[4]

    • Yield: Expect 90–95%.

Step 3: Krapcho Decarboxylation

To obtain the mono-ester target, one ester group must be removed. Hydrolysis followed by thermal decarboxylation is possible, but the Krapcho method (halide salt in polar aprotic solvent) allows for direct "decarboalkoxylation" without isolating the free acid, which is milder and cleaner.

  • Reagents: Diethyl (1-cyanocyclohexyl)malonate, Lithium Chloride (LiCl, 2.0 eq), Water (1.0 eq), DMSO.

  • Protocol:

    • Dissolve the diester in DMSO (approx. 5 mL per gram of substrate).

    • Add LiCl and water.

    • Heat the mixture to 150–160°C for 12–18 hours.

    • Mechanism: The chloride ion attacks the ethyl group (Sɴ2), forming ethyl chloride (gas) and a carboxylate, which spontaneously decarboxylates.

    • Workup: Cool to room temperature. Pour into brine and extract exhaustively with hexane or ether (DMSO is hard to remove; thorough water washing is required).

    • Purification: Fractional distillation.

    • Target Data: Colorless oil. Boiling point approx. 95–105°C at 0.3 mmHg.

Part 3: Comparative Analysis of Methods

The following table compares the Malonate route against alternative strategies found in patent literature.

ParameterMalonate Route (Recommended)Reformatsky RouteBiocatalytic Route
Starting Materials Cyclohexanone, Diethyl MalonateCyclohexanone, Ethyl Bromoacetate1-Cyanocyclohexaneacetonitrile
Key Intermediate Cyclohexylidenemalonate1-Hydroxy-cyclohexylacetate1-Cyanocyclohexaneacetic acid
Regioselectivity High (Thermodynamic control)Moderate (Elimination issues)High (Enzymatic)
Safety Profile Moderate (Uses Cyanide)High (No Cyanide)High (Enzymatic)
Scalability Excellent (Standard unit ops)Poor (Zinc handling)Moderate (Dilute systems)
Primary Output Ester (Target) Hydroxy-esterFree Acid
Why the Malonate Route Wins

Direct alkylation of ethyl cyanoacetate with pentamethylene dibromide yields the 1-cyanocyclohexanecarboxylate (nitrile and ester directly on the ring), not the acetate (CH2 spacer). The Malonate route successfully introduces the required two-carbon spacer (from the malonate) and the nitrile on the ring carbon.

Part 4: Gabapentin Process Context[1][3][4][5][6][7][8][9]

Understanding the downstream utility validates the purity requirements for the ester.

GabapentinFlow Ester Ethyl 2-(1-cyanocyclohexyl)acetate (Target Molecule) Acid 1-Cyanocyclohexaneacetic acid Ester->Acid Hydrolysis (NaOH) Lactam Gabapentin Lactam (2-Azaspiro[4.5]decan-3-one) Ester->Lactam Direct Hydrogenation (Alternative) Acid->Lactam Hydrogenation (Raney Ni) Cyclization Gabapentin Gabapentin (Neurontin) Lactam->Gabapentin Hydrolysis (HCl)

Figure 2: The role of the title compound in the Gabapentin manufacturing chain.

References

  • PrepChem. "Synthesis of (1-cyanocyclohexyl)acetic acid ethyl ester." PrepChem.com. Available at: [Link]

  • United States Patent 5,130,455. "Process for the preparation of (1-cyanocyclohexyl)acetic acid esters." Google Patents.
  • United States Patent 5,068,413. "Process for the preparation of Gabapentin lactam."[1][2][3][5] Google Patents. Available at:

  • Griffiths, G., et al. "Novel Syntheses of Gabapentin via Addition of Hydrocyanic Acid to Cyclohexylidenemalonate." Helvetica Chimica Acta, Vol. 74, No. 2, pp. 309-314.[6][7] Available at: [Link]

  • ResearchGate. "Efficient chemoenzymatic synthesis of gabapentin." ResearchGate. Available at: [Link]

Sources

"Ethyl 2-(1-cyanocyclohexyl)acetate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(1-cyanocyclohexyl)acetate

Introduction

Ethyl 2-(1-cyanocyclohexyl)acetate is a key chemical intermediate, notably in the synthesis of anticonvulsant and analgesic drugs such as Gabapentin. Its molecular structure, comprising a quaternary carbon center on a cyclohexane ring with both a nitrile and an ethyl acetate substituent, presents a unique spectroscopic fingerprint. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 2-(1-cyanocyclohexyl)acetate. The interpretation is grounded in fundamental spectroscopic principles, offering insights into how the molecular structure dictates the spectral output.

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 2-(1-cyanocyclohexyl)acetate (Molecular Formula: C₁₁H₁₇NO₂, Molecular Weight: 195.26 g/mol [1]) is foundational to interpreting its spectra. The key features include an ethyl ester group, a nitrile group, a central quaternary carbon, and a cyclohexane ring. Each of these components yields characteristic signals in different spectroscopic analyses.

Caption: Chemical structure of Ethyl 2-(1-cyanocyclohexyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2-(1-cyanocyclohexyl)acetate, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl group and the aliphatic protons of the acetate and cyclohexane moieties. The absence of symmetry in the molecule means the cyclohexane protons are chemically non-equivalent, leading to complex overlapping signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~ 4.15 Quartet (q) 2H -OCH₂ CH₃ Protons are deshielded by the adjacent oxygen atom and split by the neighboring methyl group.
~ 2.60 Singlet (s) 2H -CH₂ -COO- Methylene protons adjacent to the carbonyl and the quaternary carbon have no adjacent protons to couple with.
~ 1.80 - 1.40 Multiplet (m) 10H Cyclohexane protons Protons on the cyclohexane ring, leading to a complex, overlapping signal pattern.

| ~ 1.25 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons are split into a triplet by the adjacent methylene group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The presence of the carbonyl, nitrile, and quaternary carbons are key diagnostic features.

Table 2: Predicted ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~ 169.5 C =O (Ester) The carbonyl carbon is highly deshielded, resulting in a signal far downfield.
~ 121.0 C ≡N (Nitrile) The nitrile carbon has a characteristic chemical shift in this region.
~ 61.5 -OC H₂CH₃ The carbon is attached to an electronegative oxygen atom, shifting it downfield.
~ 45.0 -C H₂-COO- Methylene carbon adjacent to the ester.
~ 40.0 Quaternary C The quaternary carbon of the cyclohexane ring.
~ 34.0 Cyclohexane C H₂ Carbons of the cyclohexane ring.
~ 25.0 Cyclohexane C H₂ Carbons of the cyclohexane ring.
~ 22.5 Cyclohexane C H₂ Carbons of the cyclohexane ring.

| ~ 14.0 | -OCH₂C H₃ | The terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Ethyl 2-(1-cyanocyclohexyl)acetate is dominated by strong absorbances from the nitrile and ester groups.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment Rationale
~ 2940 & 2860 Medium-Strong C-H stretch (Alkyl) Corresponds to the stretching vibrations of sp³ C-H bonds in the cyclohexane and ethyl groups.
~ 2235 Medium C≡N stretch (Nitrile) The nitrile group has a characteristic, sharp absorbance in this region, which is relatively free of other signals.
~ 1735 Strong C=O stretch (Ester) A very strong and sharp absorbance typical for the carbonyl group in an aliphatic ester.[2]

| ~ 1240 & 1180 | Strong | C-O stretch (Ester) | Represents the asymmetric and symmetric stretching vibrations of the ester C-O bonds.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using electron ionization (EI), Ethyl 2-(1-cyanocyclohexyl)acetate will fragment in a predictable manner.

  • Molecular Ion (M⁺): The molecular formula C₁₁H₁₇NO₂ gives a monoisotopic mass of 195.126 g/mol .[1][3] The molecular ion peak is expected at m/z = 195.

  • Predicted Adducts: In softer ionization techniques, common adducts include [M+H]⁺ at m/z 196.133 and [M+Na]⁺ at m/z 218.115.[3]

Table 4: Predicted Key Fragments in EI-MS

m/z Possible Fragment Structure of Fragment
195 [M]⁺ [C₁₁H₁₇NO₂]⁺
166 [M - C₂H₅]⁺ Loss of the ethyl group.
150 [M - OCH₂CH₃]⁺ Loss of the ethoxy group.
122 [M - COOC₂H₅]⁺ Loss of the entire ethyl acetate radical.
95 [C₆H₉N]⁺ Cyclohexane ring with nitrile after fragmentation.

| 68 | [C₅H₈]⁺ | A common fragment from the cyclohexane ring.[4] |

G M [M]⁺ m/z = 195 F1 [M - C₂H₅O•]⁺ m/z = 150 M->F1 - •OC₂H₅ F2 [M - •COOC₂H₅]⁺ m/z = 122 M->F2 - •COOC₂H₅ F3 [C₆H₉N]⁺ m/z = 95 F2->F3 - C₂H₃

Caption: Plausible fragmentation pathway for Ethyl 2-(1-cyanocyclohexyl)acetate in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized procedures. The following are generalized protocols for the characterization of Ethyl 2-(1-cyanocyclohexyl)acetate.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz (or higher) spectrometer at room temperature.[4]

  • ¹H NMR Parameters: Employ a 90° pulse width, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled sequence with a 90° pulse width, a larger spectral width, and a sufficient number of scans to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol
  • Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.

  • Ionization: Utilize electron impact (EI) ionization with a standard electron energy of 70 eV.[4]

  • Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector to generate the mass spectrum.

Conclusion

The spectroscopic profile of Ethyl 2-(1-cyanocyclohexyl)acetate is well-defined and directly reflects its molecular architecture. The characteristic signals in ¹H NMR (ethyl quartet/triplet), ¹³C NMR (carbonyl and nitrile carbons), IR (strong C=O and C≡N stretches), and MS (predictable fragmentation) provide a robust and orthogonal set of data for its unambiguous identification and purity assessment. This guide serves as a foundational reference for scientists engaged in the synthesis and analysis of this important chemical entity.

References

  • Wiley-VCH, Supporting Information. Available at: [Link]

  • PubChemLite, Ethyl 2-(1-cyanocyclohexyl)acetate (C11H17NO2). Available at: [Link]

  • PubChem, Ethyl 2-(1-cyanocyclohexyl)acetate. Available at: [Link]

  • University of California, Davis, IR Spectroscopy Tutorial: Esters. Available at: [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 2-(1-cyanocyclohexyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(1-cyanocyclohexyl)acetate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document establishes a framework for predicting and experimentally determining its solubility in common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals. It details the physicochemical properties of the compound, offers predictive solubility assessments, and provides a robust, step-by-step protocol for quantitative solubility determination via the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Introduction

Ethyl 2-(1-cyanocyclohexyl)acetate is a molecule of significant interest in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, which incorporates both polar (nitrile and ester) and nonpolar (cyclohexyl and ethyl) moieties, presents a unique and moderately polar character. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies such as crystallization, and formulating final products. This guide is designed to bridge the gap in available solubility data by providing a predictive framework and a detailed experimental protocol to empower researchers in their solvent selection and process development activities.

Physicochemical Profile of Ethyl 2-(1-cyanocyclohexyl)acetate

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility.

Table 1: Physicochemical Properties of Ethyl 2-(1-cyanocyclohexyl)acetate

PropertyValueSource
IUPAC Name ethyl 2-(1-cyanocyclohexyl)acetate[PubChem][1]
Molecular Formula C₁₁H₁₇NO₂[PubChem][1]
Molecular Weight 195.26 g/mol [PubChem][1]
Structure (Structure based on IUPAC name)
Predicted XlogP 2.1[PubChem][1]

Structure Analysis for Solubility Prediction:

The structure of Ethyl 2-(1-cyanocyclohexyl)acetate reveals a balance of polar and nonpolar characteristics.

  • Polar Groups: The ester (-COOC₂H₅) and nitrile (-C≡N) groups are polar due to the electronegativity differences between carbon, oxygen, and nitrogen. These groups can participate in dipole-dipole interactions with polar solvents.

  • Nonpolar Groups: The cyclohexyl ring and the ethyl group form the nonpolar backbone of the molecule. These hydrocarbon regions will interact favorably with nonpolar solvents through London dispersion forces.

This dual nature suggests that the compound will exhibit a broad range of solubilities, favoring solvents of moderate polarity and showing limited solubility in the extremes of the polarity scale (e.g., water and hexane).

Theoretical Principles and Qualitative Solubility Prediction

The adage "like dissolves like" is the guiding principle for solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another. For Ethyl 2-(1-cyanocyclohexyl)acetate, solubility will be dictated by the balance of its polar and nonpolar components and their interactions with the solvent.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents possess dipole moments but do not have acidic protons. They are expected to be effective at solvating the polar ester and nitrile groups of the target molecule. Acetonitrile, being a polar aprotic solvent, is effective for dissolving polar compounds.[2][3][4] Ethyl acetate is considered a moderately polar solvent capable of dissolving a range of polar and nonpolar compounds.[5][6][7][8] Therefore, good solubility is predicted in these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can act as hydrogen bond donors. While Ethyl 2-(1-cyanocyclohexyl)acetate is not a strong hydrogen bond donor, the oxygen and nitrogen atoms can act as acceptors. These solvents should effectively solvate the molecule, leading to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): These solvents lack a significant dipole moment. Cyclohexane is a nonpolar molecule due to its symmetrical structure.[9][10][11][12][13] While the nonpolar cyclohexyl and ethyl groups of the solute will interact favorably with these solvents, the polar ester and nitrile groups will be poorly solvated. Consequently, solubility is expected to be limited.

  • Water (Highly Polar Protic): The large nonpolar hydrocarbon portion of Ethyl 2-(1-cyanocyclohexyl)acetate is expected to make it sparingly soluble to insoluble in water.

Table 2: Predicted Qualitative Solubility of Ethyl 2-(1-cyanocyclohexyl)acetate in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticSolubleThe polar hydroxyl group interacts favorably with the ester and nitrile groups.
Ethanol Polar ProticSolubleSimilar to methanol, provides good solvation for the polar moieties.
Acetone Polar AproticSolubleThe strong dipole of the carbonyl group effectively solvates the polar regions of the solute.
Acetonitrile Polar AproticSolubleThe polar nitrile group of the solvent interacts well with the solute's polar functional groups.[2][3][4]
Ethyl Acetate Moderately Polar AproticSolubleIts polarity is a good match for the overall moderate polarity of the solute.[5][6][7][8]
Dichloromethane Polar AproticSolubleA good solvent for a wide range of organic compounds with moderate polarity.
Toluene Nonpolar AromaticSparingly SolubleThe aromatic ring can induce some dipole interactions, but overall polarity is low.
Cyclohexane Nonpolar AliphaticSparingly Soluble to InsolubleLacks the polarity to effectively solvate the ester and nitrile groups.[9][10][11][12][13]
n-Hexane Nonpolar AliphaticInsolubleHighly nonpolar, providing poor solvation for the polar functional groups.
Water Highly Polar ProticInsolubleThe large nonpolar hydrocarbon backbone dominates, leading to poor aqueous solubility.

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[14][15][16][17]

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium concentration of Ethyl 2-(1-cyanocyclohexyl)acetate in a specific solvent at a controlled temperature.

Materials:

  • Ethyl 2-(1-cyanocyclohexyl)acetate (high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of Ethyl 2-(1-cyanocyclohexyl)acetate to a series of vials. The excess solid ensures that equilibrium with the saturated solution is reached.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. A preliminary time-to-equilibrium study is recommended.[16]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of Ethyl 2-(1-cyanocyclohexyl)acetate.[18][19][20]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Dilution cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant T (24-72 hours) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter (0.45 µm) sample1->sample2 sample3 Dilute accurately sample2->sample3 analysis1 HPLC analysis sample3->analysis1 analysis2 Determine concentration (Solubility) analysis1->analysis2

Caption: Workflow for determining solubility via the shake-flask method.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for accurate quantification.

Typical HPLC Parameters:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common choice for compounds of moderate polarity.[2] The exact composition should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Calibration: A multi-point calibration curve should be prepared using standards of known concentration to ensure accurate quantification.

Solvent Selection for Practical Applications

The choice of solvent is critical for various laboratory and industrial processes.

Recrystallization

An ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[21][22][23][24][25]

  • Good Candidates: Solvents predicted to have moderate to high solubility, such as ethanol, isopropanol, or ethyl acetate, are excellent starting points. A solvent pair, such as ethanol/water or ethyl acetate/hexane, can also be effective. In a mixed-solvent system, the compound is dissolved in the "good" solvent at an elevated temperature, and the "poor" solvent (antisolvent) is added until turbidity is observed, followed by cooling to induce crystallization.[22]

  • Poor Candidates: Solvents in which the compound is highly soluble at room temperature or insoluble even when heated are unsuitable.

Chromatography
  • Normal-Phase Chromatography: A nonpolar mobile phase (e.g., hexane/ethyl acetate mixture) is used with a polar stationary phase. The high solubility in ethyl acetate and low solubility in hexane make this solvent system suitable for separating Ethyl 2-(1-cyanocyclohexyl)acetate from less polar impurities.

  • Reversed-Phase Chromatography (HPLC): A polar mobile phase (e.g., acetonitrile/water mixture) is used with a nonpolar stationary phase (C18). Given its moderate polarity, the compound will have a reasonable retention time, allowing for separation from more polar or less polar components.

Reaction Chemistry

The solvent for a chemical reaction must dissolve the reactants but should not participate in the reaction. Solvents predicted to be good solubilizers, such as acetonitrile or dichloromethane, are often good choices for reactions involving Ethyl 2-(1-cyanocyclohexyl)acetate.

Decision-Making Flowchart for Solvent Selection

G cluster_recrystallization Recrystallization cluster_reaction Reaction Solvent start Define Application (e.g., Recrystallization, Reaction) r1 Is solubility high at high T AND low at low T? start->r1 Recrystallization rxn1 Does it dissolve all reactants? start->rxn1 Reaction r2 Suitable Solvent r1->r2 Yes r3 Consider Solvent Pair (e.g., Ethanol/Water) r1->r3 No r3->r1 r4 Unsuitable Solvent r3->r4 If no suitable pair rxn2 Is it inert to reaction conditions? rxn1->rxn2 Yes rxn4 Unsuitable Solvent rxn1->rxn4 No rxn3 Suitable Solvent rxn2->rxn3 Yes rxn2->rxn4 No

Sources

Navigating the Stability of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 2-(1-cyanocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ethyl 2-(1-cyanocyclohexyl)acetate in Pharmaceutical Synthesis

Ethyl 2-(1-cyanocyclohexyl)acetate, a molecule of significant interest in the pharmaceutical industry, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its most notable application is in the production of Gabapentin, a widely used anticonvulsant and analgesic. The chemical integrity of this intermediate is paramount, as any degradation can lead to the formation of impurities that may carry over to the final drug product, potentially impacting its safety and efficacy. This guide provides a comprehensive overview of the stability and optimal storage conditions for Ethyl 2-(1-cyanocyclohexyl)acetate, drawing upon established principles of chemical stability, data from related compounds, and its behavior within the Gabapentin synthesis pathway.

I. Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of Ethyl 2-(1-cyanocyclohexyl)acetate is essential for its proper handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
CAS Number 133481-10-4
Appearance Likely a colorless liquid or low-melting solidInferred from related compounds
Solubility Expected to be soluble in common organic solventsInferred from related compounds

II. Intrinsic Chemical Stability and Potential Degradation Pathways

The molecular structure of Ethyl 2-(1-cyanocyclohexyl)acetate contains two primary functional groups that dictate its stability: an ester and a nitrile . Both groups are susceptible to degradation under certain conditions, primarily through hydrolysis.

A. Hydrolytic Degradation: The Primary Stability Concern

Hydrolysis is the most probable degradation pathway for Ethyl 2-(1-cyanocyclohexyl)acetate. This reaction involves the cleavage of the ester bond by water, a process that can be significantly accelerated by the presence of acids or bases.[1]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction yields (1-cyanocyclohexyl)acetic acid and ethanol.[2] (1-cyanocyclohexyl)acetic acid is a known impurity in Gabapentin synthesis, often referred to as Gabapentin Impurity B.[3][4]

  • Base-Catalyzed Hydrolysis (Saponification): This is typically a more rapid and irreversible process compared to acid hydrolysis.[1] Hydroxide ions directly attack the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate salt of (1-cyanocyclohexyl)acetic acid and ethanol.[5]

The nitrile group is generally more resistant to hydrolysis than the ester group. However, under forcing acidic or basic conditions, particularly with heating, the nitrile can be hydrolyzed to a carboxylic acid, which in this case would lead to 1-(carboxymethyl)cyclohexane-1-carboxylic acid, also known as 1,1-Cyclohexanediacetic acid.

Hydrolysis Pathways cluster_main Ethyl 2-(1-cyanocyclohexyl)acetate cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis ECN Ethyl 2-(1-cyanocyclohexyl)acetate ACID (1-cyanocyclohexyl)acetic acid (Gabapentin Impurity B) ECN->ACID H₃O⁺ / Heat BASE Salt of (1-cyanocyclohexyl)acetic acid ECN->BASE OH⁻ / Heat ETH1 Ethanol ETH2 Ethanol Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) start->base Expose to Stress oxidative Oxidative Degradation (3% H₂O₂, RT) start->oxidative Expose to Stress thermal Thermal Degradation (Solid, 70°C) start->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) start->photo Expose to Stress analysis Neutralize & Dilute acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc HPLC Analysis analysis->hplc

Caption: A typical workflow for a forced degradation study.

B. Recommended Analytical Methodology

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is well-suited for monitoring the stability of Ethyl 2-(1-cyanocyclohexyl)acetate and quantifying its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

V. Conclusion: Ensuring Quality from Intermediate to API

The stability of Ethyl 2-(1-cyanocyclohexyl)acetate is a critical parameter that directly influences the purity and quality of the final active pharmaceutical ingredient. While specific degradation kinetics for this compound are not widely published, a thorough understanding of its chemical structure reveals that it is primarily susceptible to hydrolytic degradation, particularly under acidic or basic conditions. By implementing the recommended storage and handling procedures—maintaining cool, dry, and dark conditions and avoiding contact with incompatible substances—researchers and manufacturers can effectively preserve the integrity of this key intermediate. For regulatory purposes, conducting a comprehensive forced degradation study is essential to fully characterize its stability profile and develop a robust, validated analytical method for its quality control.

References

  • An Improved Process For The Synthesis Of Gabapentin Benzyl Ester. Quick Company. Available at: [Link]

  • Synthesis method of gabapentin hydrochloride. Google Patents.
  • Gabapentin-impurities. Pharmaffiliates. Available at: [Link]

  • Process For Synthesis Of Gabapentin. Google Patents.
  • A PROCESS ANALYTICAL TECHNOLOGY (PAT)
  • Forced Degradation and UV Stability Study of Nortriptyline and Gabapentin by a Validated Stability-Indic
  • Kinetic Model for Solid-State Degradation of Gabapentin.
  • METHOD DEVELOPMENT AND STABILITY STUDIES OF GABAPENTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences. 2018.
  • The Stabilizing Effect of Moisture on the Solid-State Degrad
  • Method Development and Validation of Gabapentin, Methyl cobalamin and their degrad
  • Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. PubMed. 2016.
  • Stability of gabapentin in extemporaneously compounded oral suspensions. PMC. 2017.
  • Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid. Google Patents.
  • Gabapentin Oral Solution Stability At Room Temper
  • Gabapentin synthesis method. Google Patents.
  • Handling of gabapentin and pregabalin as Schedule 3 Controlled Drugs in health and justice commissioned serv. NHS England.
  • Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Stability of gabapentin 300-mg capsules repackaged in unit dose containers. PubMed. 2009.
  • GABAPENTIN INTERMEDI
  • A process for the preparation of gabapentin. Google Patents.
  • Chemical reaction showing synthesis of gabapentin Schiff base compound.
  • hydrolysis of esters. Chemguide. Available at: [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. SciELO Brasil.
  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. 2023.

Sources

Methodological & Application

Application Note: Base-Mediated Transformations of Ethyl 2-(1-cyanocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of Gabapentin intermediates or exploring spiro-cyclic scaffolds. It addresses the specific reactivity of Ethyl 2-(1-cyanocyclohexyl)acetate with Sodium Ethoxide (NaOEt) , focusing on enolate generation, alkylation, and the critical competition with retro-Michael elimination.

Executive Summary & Chemical Context[1][2][3][4][5]

Ethyl 2-(1-cyanocyclohexyl)acetate (CAS: 133481-10-4 / related free acid CAS: 5700-30-1) is a critical intermediate in the synthesis of Gabapentin (Neurontin) and related spiro-cyclic pharmaceutical scaffolds.

The reaction of this substrate with Sodium Ethoxide (NaOEt) is not a single pathway but a divergent node. Depending on conditions (temperature, stoichiometry, presence of electrophiles), the reaction proceeds via three distinct mechanisms:

  • Enolization & Alkylation (Constructive): Formation of the

    
    -carbanion for subsequent functionalization.
    
  • Saponification (Deprotection): Hydrolysis of the ester to the carboxylate (Gabapentin precursor).

  • Retro-Michael Elimination (Destructive): A base-catalyzed reversion to ethyl cyclohexylideneacetate and cyanide, often observed as a major yield-loss pathway during improper heating.

This guide provides the protocols to maximize Pathway 1 and 2 while suppressing Pathway 3.

Mechanistic Insight: The Enolate Equilibrium

The reactivity is governed by the acidity of the


-methylene protons (pKa 

24-25) adjacent to the ester. However, the presence of the quaternary carbon at the

-position (C1 of the cyclohexane ring) introduces significant steric strain and electronic effects.
The Pathways[1][2][3][5]
  • Pathway A (Enolization): NaOEt deprotonates the

    
    -CH
    
    
    
    , forming a stabilized enolate. This species is nucleophilic and can be alkylated.
  • Pathway B (Retro-Michael): The enolate is the conjugate base of a

    
    -cyano ester. Under thermal stress, electron density can push towards the ring, expelling the cyanide anion (CN
    
    
    
    ) and reforming the
    
    
    -unsaturated ester (Ethyl cyclohexylideneacetate). This reaction is reversible but often driven to the left (breakdown) by entropy or removal of volatile components.
Diagram: Reaction Divergence

ReactionPathways Substrate Ethyl 2-(1-cyanocyclohexyl)acetate Enolate α-Enolate Intermediate (Nucleophilic) Substrate->Enolate Deprotonation (Fast, Eq) Acid 1-Cyanocyclohexaneacetic Acid (Gabapentin Precursor) Substrate->Acid + H2O / Heat (Saponification) NaOEt NaOEt / EtOH NaOEt->Enolate Alkylated α-Alkylated Product (Synthetic Utility) Enolate->Alkylated + R-X (Alkylation) Retro Ethyl Cyclohexylideneacetate + NaCN (Degradation) Enolate->Retro Heat / No Electrophile (Retro-Michael)

Caption: Mechanistic divergence of Ethyl 2-(1-cyanocyclohexyl)acetate upon treatment with Sodium Ethoxide. Pathway selection is controlled by temperature and electrophile availability.

Experimental Protocols

Protocol A: -Alkylation (Synthesis of Substituted Derivatives)

Objective: To introduce an alkyl group at the


-position while preventing retro-Michael elimination.
Critical Control Point:  Temperature must be kept low (< 0°C) during enolate formation to prevent cyanide elimination.

Materials:

  • Ethyl 2-(1-cyanocyclohexyl)acetate (1.0 eq)

  • Sodium Ethoxide (1.1 eq, 21 wt% in Ethanol)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)

  • Solvent: Anhydrous THF or Ethanol (THF preferred for solubility)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with Ethyl 2-(1-cyanocyclohexyl)acetate dissolved in anhydrous THF (0.5 M concentration). Cool the system to -10°C under Nitrogen atmosphere.

  • Enolization: Add the Sodium Ethoxide solution dropwise over 20 minutes.

    • Observation: The solution may turn slight yellow.

    • Caution: Do not allow temperature to rise above 0°C. Higher temperatures favor the retro-Michael elimination.

  • Alkylation: Stir for 30 minutes at -10°C to ensure complete deprotonation. Add the Alkyl Halide (dissolved in minimal THF) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature (20-25°C) over 2 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of starting ester.

  • Quench: Cool to 0°C and quench with saturated aqueous Ammonium Chloride (NH

    
    Cl).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]

Data Interpretation:

Parameter Observation Interpretation
Yield > 85% Successful alkylation.
Yield < 50% Potential Retro-Michael loss or incomplete deprotonation.

| By-product | Ethyl Cyclohexylideneacetate | Temperature too high during enolization step. |

Protocol B: Saponification (Synthesis of Gabapentin Precursor)

Objective: Hydrolysis of the ethyl ester to the carboxylic acid without degrading the nitrile group. Note: While aqueous NaOH is standard, NaOEt in ethanol followed by water is often used in process chemistry to ensure homogeneity before hydrolysis.

Materials:

  • Ethyl 2-(1-cyanocyclohexyl)acetate (1.0 eq)

  • Sodium Ethoxide (1.05 eq) or NaOH (1.1 eq)

  • Ethanol / Water (4:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in Ethanol at room temperature.

  • Base Addition: Add Sodium Ethoxide (or NaOH pellets). Stir until dissolved.

  • Hydrolysis: Add Water (approx. 5 eq). Heat the mixture to reflux (78°C) for 3–5 hours.

    • Note: The carboxylate anion is stable to retro-Michael elimination compared to the ester enolate because the negative charge is delocalized on the oxygen, not the

      
      -carbon.
      
  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with water.

  • Isolation: Wash the basic aqueous layer with MTBE (to remove unreacted ester/neutral impurities). Acidify the aqueous layer to pH 2-3 with HCl.

  • Filtration/Extraction: The product, 1-cyanocyclohexaneacetic acid , will precipitate as a white solid or can be extracted with DCM.

Troubleshooting & Optimization

The Retro-Michael Trap

The most common failure mode when using NaOEt with this substrate is the formation of "tar" or low yields. This is caused by the reversibility of the cyanide addition .

  • Mechanism: The starting material is essentially the Michael adduct of HCN to Ethyl Cyclohexylideneacetate. Strong base can reverse this.

  • Prevention:

    • Avoid prolonged exposure to NaOEt without an electrophile. If you form the enolate, quench it (with R-X or H+) quickly.

    • Temperature Control: The elimination rate increases significantly above 40°C in the absence of water.

    • Anhydrous Conditions: For alkylation, strictly anhydrous conditions prevent protonation/re-deprotonation cycles that favor thermodynamic breakdown.

Comparison of Bases
BasepKa (Conj. Acid)SuitabilityNotes
NaOEt 16Good Matches ester leaving group (no transesterification).
LDA 36Excellent Kinetic control at -78°C; completely suppresses retro-Michael.
K2CO3 10Poor Too weak for quantitative enolization of mono-ester.

References

  • Synthesis of Gabapentin Intermediates

    • Source: Patents describing the hydrolysis of 1-cyanocyclohexaneacetic acid ethyl ester.
    • Citation: U.S.
    • Context: Describes the conversion of the nitrile-ester to the lactam or amino acid.
  • Reactivity of

    
    -Cyano Esters: 
    
    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 385 (General reactivity of cyano-esters).

    • Context: Illustrates the stability and alkylation potential of cyano-substituted esters.
  • Source:Modern Organic Synthesis, Lecture Notes on Michael/Retro-Michael reversibility.
  • Thorpe-Ziegler Cyclization Limitations: Source:Journal of the Chemical Society, Perkin Transactions 1. Context: Explains why the mono-nitrile mono-ester does not cyclize to a spiro compound without a second electrophilic group.

Sources

Application Note: Chemoselective Hydrolysis of Ethyl 2-(1-cyanocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the hydrolysis of Ethyl 2-(1-cyanocyclohexyl)acetate (CAS: 133481-10-4), a critical intermediate in the synthesis of the anticonvulsant drug Gabapentin .

The chemical architecture of this substrate—a cyclohexane ring bearing geminal nitrile and ethyl acetate groups—presents a classic chemoselectivity challenge. Researchers typically pursue one of two distinct hydrolysis pathways depending on the target downstream intermediate:

  • Pathway A (Selective Saponification): Hydrolysis of the ester only to yield 1-cyanocyclohexaneacetic acid . This is the preferred route for modern reductive amination strategies, preserving the nitrogen source for conversion to the primary amine.

  • Pathway B (Full Hydrolysis): Hydrolysis of both ester and nitrile to yield 1,1-cyclohexanediacetic acid . This is utilized in older "anhydride/imide" synthetic routes involving Hofmann rearrangement.

This guide prioritizes Pathway A due to its higher prevalence in current drug development, providing a robust protocol to avoid the common pitfall of "over-hydrolysis" (attack on the nitrile).

Chemical Mechanism & Selectivity Logic

The selectivity relies on the electrophilic differentiation between the ester carbonyl and the nitrile carbon.

  • The Ester: The carbonyl carbon is less sterically hindered and more susceptible to nucleophilic attack by hydroxide ions (

    
    ) at moderate temperatures (
    
    
    
    ).
  • The Nitrile: The cyano group is attached to a quaternary carbon (geminal substitution). This steric bulk significantly retards the rate of hydrolysis to the amide/acid. Furthermore, nitrile hydrolysis generally requires higher activation energy (high heat or strong acid catalysis).

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition and the divergence between the Mono-Acid (Target A) and Diacid (Target B).

ReactionPathway Start Ethyl 2-(1-cyanocyclohexyl)acetate (Starting Diester) Inter Tetrahedral Intermediate Start->Inter + NaOH / EtOH (Fast, <50°C) Amide Side Product: Amide Intermediate Start->Amide Direct Nitrile Attack (Slow due to Sterics) MonoAcid TARGET A: 1-cyanocyclohexaneacetic acid (Selective Product) Inter->MonoAcid - EtOH MonoAcid->Amide + Excess Base / Heat (>80°C) DiAcid TARGET B: 1,1-cyclohexanediacetic acid (Over-hydrolysis) Amide->DiAcid Harsh Hydrolysis

Figure 1: Reaction pathway showing the kinetic window for selective hydrolysis.

Protocol A: Selective Saponification (Target: Cyano-Acid)

Objective: Isolate 1-cyanocyclohexaneacetic acid with >98% purity, ensuring <0.5% hydrolysis of the nitrile group.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleSpecification
Ethyl 2-(1-cyanocyclohexyl)acetate1.0Substrate>98% Purity
Sodium Hydroxide (NaOH)1.1 - 1.2Reagent20% aq. solution
Ethanol (EtOH)5-10 VolSolventTechnical Grade
Hydrochloric Acid (HCl)~1.5Quench2N or 6N solution
Ethyl Acetate-ExtractionACS Grade
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substrate (1.0 eq) in Ethanol (5 volumes relative to substrate weight).

    • Note: Methanol can be used, but Ethanol is preferred to prevent transesterification artifacts if the reaction stalls, although this is rare with hydroxide.

  • Reagent Addition: Add 20% aqueous NaOH (1.1 eq) dropwise over 15 minutes at room temperature (20-25°C).

    • Critical Control: Do not add as a bolus. Exotherms can locally heat the mixture and trigger nitrile attack.

  • Reaction: Stir the mixture at 25°C - 30°C .

    • Time: Typically 3–5 hours.

    • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3) or HPLC. Look for the disappearance of the ester spot (

      
      ) and the appearance of the baseline acid spot.
      
  • Quench & Workup:

    • Cool the reaction mixture to 10°C.

    • Slowly add water (5 volumes) to dilute.

    • Acidification: Adjust pH to 2.0–3.0 using 2N HCl. Caution: CO2 evolution is not expected, but mild exotherm will occur.

    • The product may precipitate as a white solid. If so, filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate (3 x 3 vol). Combine organics, wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallization from Hexane/Ethyl Acetate or Toluene is standard if high purity is required.

Expected Yield & Data
  • Yield: 85% - 95%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 102°C - 105°C (Lit. value for 1-cyanocyclohexaneacetic acid).

Protocol B: Full Hydrolysis (Target: Diacid)

Objective: Isolate 1,1-cyclohexanediacetic acid. This requires forcing conditions to break the hindered nitrile.

Modifications to Protocol
  • Reagent: Use Potassium Hydroxide (KOH) (3.0 - 4.0 eq) or 50% Sulfuric Acid (

    
    ) .
    
  • Solvent: Ethylene Glycol (for high temp base) or Water (for acid).

  • Temperature: Reflux (100°C - 140°C).

  • Time: 12 - 24 hours.[6]

  • Mechanism: The nitrile first hydrolyzes to the amide, then to the acid. Acid catalysis is often preferred here to avoid decarboxylation which can occur under high-heat basic conditions.

Process Workflow Diagram (Protocol A)

This diagram visualizes the critical unit operations for the selective protocol.

Workflow Step1 1. CHARGE REACTOR Substrate + EtOH (Agitate to dissolve) Step2 2. SAPONIFICATION Add 20% NaOH (1.1 eq) Temp: 20-30°C | Time: 4h Step1->Step2 Step3 3. IPC CHECK (HPLC) Limit: Ester < 1.0% Step2->Step3 Step3->Step2 Fail (Extend Time) Step4 4. QUENCH Dilute with Water Acidify with HCl to pH 2-3 Step3->Step4 Pass Step5 5. ISOLATION Extract (EtOAc) OR Filter Solid Step4->Step5

Figure 2: Operational workflow for the selective isolation of the mono-acid.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis or loss in aqueous layer.Ensure pH is < 3.0 during workup. The cyano-acid is soluble in basic water.
Amide Impurity Temperature too high or reaction time too long.Strictly control Temp < 30°C. Quench immediately upon ester consumption.
Emulsion Phase density similarity during extraction.Add saturated Brine. Filter through Celite if fine particulates are present.
Decarboxylation Extreme heat during acid hydrolysis (Protocol B).Avoid temps >150°C. Use H2SO4 concentration < 60% if possible.

References

  • Warner-Lambert Co. (1977). Cyclic Amino Acids. U.S. Patent 4,024,175.[2][4][8] Link

    • Foundational patent describing the synthesis of Gabapentin and the hydrolysis of the cyano-ester intermediate.[8]

  • Common Organic Chemistry. (2023). Ester Hydrolysis (Saponification) Conditions. Link

    • General reference for standard saponific
  • Google Patents. (2008). Process for the preparation of Gabapentin. U.S. Patent Application 20080097122. Link

    • Details the conversion of 1,1-cyclohexane diacetic acid monoamide and rel
  • Vertex AI Search. (2023). Synthesis of Gabapentin intermediates.

Sources

Reduction of nitrile group in "Ethyl 2-(1-cyanocyclohexyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction & Cyclization of Ethyl 2-(1-cyanocyclohexyl)acetate

Executive Summary

This application note details the protocol for the reduction of the nitrile group in Ethyl 2-(1-cyanocyclohexyl)acetate (CAS: 133481-10-4). This transformation is the critical penultimate step in the synthesis of Gabapentin (Neurontin®).

Unlike standard nitrile reductions that target linear primary amines, this reaction is driven by a thermodynamic cascade: the nascent primary amine undergoes spontaneous intramolecular nucleophilic attack on the adjacent ethyl ester, yielding 2-azaspiro[4.5]decan-3-one (Gabalactam). Consequently, the protocol is designed not just for reduction, but to favor this in situ cyclization, isolating the stable lactam rather than the labile amino-ester.

Key Technical Challenges:

  • Steric Hindrance: The nitrile is attached to a quaternary carbon (gem-disubstituted cyclohexane), reducing catalytic turnover rates.

  • Chemoselectivity: The ester moiety must remain intact until the amine is formed to allow for cyclization; premature reduction of the ester to an alcohol must be avoided.

  • Safety: The use of pyrophoric catalysts (Raney Nickel) and high-pressure hydrogen requires strict adherence to safety protocols.

Reaction Mechanism & Pathway

The reaction proceeds through a "reduction-cyclization" cascade.[1] The nitrile is first hydrogenated to a primary amine via an imine intermediate. Due to the favorable entropy of forming a 5-membered ring, the amine immediately attacks the ester carbonyl, expelling ethanol to form the lactam.

ReactionPathway cluster_legend Legend Start Ethyl 2-(1-cyanocyclohexyl)acetate (Nitrile-Ester) Inter1 Intermediate Imine Start->Inter1 + 2H (Cat. H2) Inter2 Amino-Ester Intermediate (Transient) Inter1->Inter2 + 2H (Cat. H2) SideProduct Secondary Amine (Dimer impurity) Inter1->SideProduct Condensation w/ Amine Product 2-azaspiro[4.5]decan-3-one (Gabalactam) Inter2->Product Spontaneous Cyclization (- EtOH) Main Pathway Main Pathway Side Reaction Side Reaction

Figure 1: Reaction cascade from nitrile precursor to Gabalactam.[2] The transient amino-ester is rarely isolated due to rapid cyclization.

Experimental Protocols

Two validated methods are presented. Method A uses Raney Nickel and is preferred for scale-up due to lower cost and high activity against sterically hindered nitriles. Method B uses Palladium on Carbon (Pd/C), offering a non-pyrophoric alternative (if water-wet) suitable for smaller bench-scale optimization.

Method A: High-Pressure Hydrogenation (Raney Nickel)

Standard Industrial Protocol

Reagents & Equipment:

  • Substrate: Ethyl 2-(1-cyanocyclohexyl)acetate (1.0 eq)

  • Catalyst: Raney Nickel (Active, slurry in water/alcohol) - Load: 10-20 wt% relative to substrate.

  • Solvent: Methanol or Ethanol (Anhydrous preferred to drive equilibrium, though water tolerance is high).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Procedure:

  • Catalyst Preparation: Wash the Raney Nickel slurry (approx. 10 g for 100 g scale) three times with the reaction solvent (Methanol) to remove water. WARNING: Raney Ni is pyrophoric. Keep wet at all times.

  • Loading: Charge the autoclave with the washed Raney Nickel. Add a solution of Ethyl 2-(1-cyanocyclohexyl)acetate (100 g, 0.51 mol) in Methanol (500 mL).

  • Purging: Seal the reactor. Purge with Nitrogen (3x, 5 bar) to remove oxygen. Purge with Hydrogen (3x, 5 bar).

  • Reaction: Pressurize with Hydrogen to 300–500 psi (20–35 bar) . Heat the mixture to 100–130°C .

    • Note: Higher temperatures favor the cyclization step.

  • Agitation: Set stirring to maximum (e.g., 800–1000 rpm) to eliminate gas-liquid mass transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction is typically complete in 6–12 hours.

  • Workup: Cool to room temperature. Vent H2. Purge with N2. Filter the catalyst through a Celite pad (keep wet!).

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a solid or viscous oil of crude Gabalactam. Recrystallize from IPA/Heptane if necessary.

Method B: Bench-Scale Hydrogenation (Pd/C)

Suitable for laboratory exploration with milder conditions.

Reagents:

  • Catalyst: 10% Pd/C (50% water wet) - Load: 5-10 wt%.

  • Solvent: Ethanol.

  • Additive: Chloroform or HCl (1.0 eq) is sometimes used to protonate the amine immediately, preventing catalyst poisoning, but for lactamization, neutral or slightly basic conditions are often preferred to encourage nucleophilic attack. Recommendation: Use neutral Ethanol.

Step-by-Step Procedure:

  • Charge 10% Pd/C (2.0 g) into a hydrogenation bottle (Parr shaker type).

  • Add solution of substrate (20 g) in Ethanol (150 mL).

  • Pressurize to 50–60 psi (3–4 bar) .

  • Heat to 50–60°C . (Lower pressure requires longer times; heating is essential for the cyclization).

  • Shake/Stir for 18–24 hours.

  • Filter catalyst, concentrate, and analyze by HPLC/NMR.

Critical Process Parameters (CPP)

ParameterOptimal RangeImpact of Deviation
Temperature 100°C – 130°C< 80°C: Incomplete cyclization; accumulation of open-chain amino ester. > 150°C: Potential for ester hydrolysis or polymerization.
H2 Pressure 20 – 50 barLow Pressure: Slow kinetics due to steric bulk of the cyclohexane ring.
Solvent Methanol/EthanolAprotic solvents (THF): Slower rates. Alcohols facilitate proton transfer steps.
Catalyst Loading 10-20 wt% (Ra-Ni)Low Loading: Stalling reaction. Nitrile reduction on quaternary carbons is difficult.

Troubleshooting Guide

Issue 1: Presence of "Open-Chain" Amino Ester

  • Observation: NMR shows ethyl peaks (quartet/triplet) and lack of lactam C=O signal.

  • Root Cause:[3][4] Reduction occurred, but cyclization failed.

  • Solution: Reflux the crude reaction mixture in Ethanol or Toluene for 2–4 hours. The heat will drive the intramolecular cyclization.

Issue 2: Secondary Amine Formation (Dimer)

  • Observation: High molecular weight impurity by MS.

  • Mechanism:[1][5][6][7] The intermediate imine reacts with the newly formed amine.

  • Solution: Increase H2 pressure (increases rate of imine reduction over condensation). Alternatively, add ammonia (NH3) to the solvent to suppress dimer formation (Le Chatelier's principle).

Issue 3: Incomplete Conversion

  • Root Cause:[3][4] Catalyst poisoning by the nitrile or amine products.

  • Solution: Ensure vigorous stirring. Nitrile reductions are often mass-transfer limited. Verify H2 quality.

Safety & Handling

  • Raney Nickel: Pyrophoric when dry. It must be kept under water or solvent at all times. Spills should be covered immediately with wet sand or a fire blanket. Disposal requires quenching in dilute acid under controlled conditions.

  • Hydrogen Gas: Extremely flammable. Ensure all autoclaves are grounded. Use H2 detectors in the lab.

  • Cyanide Residues: While the starting material is a nitrile (organic cyanide), ensure no ionic cyanide sources (NaCN) from previous synthetic steps are carried over, as they will poison the catalyst immediately.

References

  • Process for the preparation of gabapentin.

    • Describes the industrial hydrogenation of ethyl 1-cyanocyclohexaneacetate using Raney Nickel
  • Theoretical mechanistic insight into the gabapentin lactamization.Journal of Pharmaceutical and Biomedical Analysis (2020).

    • Provides mechanistic details on the intramolecular cycliz
  • The Art of Heterogeneous Catalytic Hydrogen

    • General guide on catalyst choice (Raney Ni vs Pd) for nitrile reductions and solvent effects.
  • Gabapentin Manufacturing Process.Environment Clearance (India).

    • Details the "Hoffman reduction" alternative route, providing context for why hydrogenation of the nitrile-ester is the preferred modern route.

Sources

Application Notes & Protocols: The Synthesis of Gabapentin from Ethyl 2-(1-cyanocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a widely prescribed anticonvulsant and analgesic. Its synthesis has been approached through various chemical pathways, each with distinct advantages and challenges. This document provides a detailed technical guide on a robust and efficient synthetic route that utilizes Ethyl 2-(1-cyanocyclohexyl)acetate as a key precursor. This pathway is notable for its strategic formation of the critical intermediate, 2-aza-spiro[4.5]decan-3-one (gabapentin lactam), followed by its hydrolysis to yield the final active pharmaceutical ingredient (API). We will explore the underlying chemical principles, provide detailed step-by-step protocols for laboratory execution, and discuss the critical parameters that ensure high yield and purity.

Introduction to the Synthetic Strategy

The synthesis of Gabapentin from Ethyl 2-(1-cyanocyclohexyl)acetate is a two-step process that hinges on the principles of reductive cyclization followed by hydrolysis.

  • Step 1: Reductive Cyclization. The process begins with the catalytic hydrogenation of Ethyl 2-(1-cyanocyclohexyl)acetate. In this key transformation, the nitrile group is reduced to a primary amine. This newly formed amine then undergoes a spontaneous intramolecular cyclization by attacking the proximal ester group, yielding the stable five-membered ring of gabapentin lactam. This step is highly efficient as it constructs the core spirocyclic structure of the intermediate in a single operation.

  • Step 2: Acid-Catalyzed Hydrolysis. The formed gabapentin lactam is then subjected to hydrolysis, typically under strong acidic conditions. This reaction opens the amide bond within the lactam ring to furnish the final gabapentin molecule, usually as its hydrochloride salt. Subsequent neutralization and purification steps are then employed to isolate the pure, zwitterionic gabapentin API.

The primary challenge and critical control point in this synthesis is managing the purity of the final product. The gabapentin lactam intermediate is a known toxic impurity, and regulatory bodies like the U.S. Pharmacopoeia mandate its presence to be less than 0.05% in the final API[1]. Therefore, the hydrolysis and subsequent purification steps must be robust and validated to ensure complete conversion and effective removal of this intermediate.

Chemical Pathway and Mechanism

The overall transformation can be visualized as a streamlined progression from the cyano-ester precursor to the final amino acid product.

Gabapentin Synthesis Pathway Start Ethyl 2-(1-cyanocyclohexyl)acetate Lactam 2-aza-spiro[4.5]decan-3-one (Gabapentin Lactam) Start->Lactam  Catalytic Hydrogenation  (e.g., Raney Ni, H₂)  Intramolecular Cyclization Gabapentin Gabapentin Lactam->Gabapentin  Acid Hydrolysis  (e.g., HCl, H₂O, Δ)  Ring Opening

Caption: Overall synthetic pathway from the starting material to Gabapentin.

Causality of Reductive Cyclization

The choice of catalytic hydrogenation is pivotal. Catalysts like Raney Nickel are highly effective for the reduction of nitriles to primary amines.[2] The reaction is performed under hydrogen pressure, which provides the necessary hydrides for the reduction. The solvent, often an alcohol like isopropanol or methanol, provides a medium for the reaction and helps to solubilize the starting material.[2] The intramolecular cyclization is thermodynamically driven by the formation of a stable, five-membered lactam ring. This concerted reaction avoids the need to isolate the potentially unstable amino-ester intermediate.

Mechanism of Lactam Hydrolysis

The hydrolysis of the lactam is a classic example of an acid-catalyzed nucleophilic acyl substitution.

  • Protonation: The strong acid (e.g., HCl) protonates the carbonyl oxygen of the lactam, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

  • Ring Opening: The carbon-nitrogen bond cleaves, breaking the ring. The departing nitrogen group is a good leaving group because it leaves as a protonated amine.

  • Deprotonation: The final deprotonation of the carbonyl group regenerates the carboxylic acid, yielding gabapentin as its hydrochloride salt.

Heating is essential to provide the activation energy required to overcome the resonance stability of the amide bond within the lactam ring.[3]

Experimental Protocols and Workflow

The following protocols are provided as a guide for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-aza-spiro[4.5]decan-3-one (Gabapentin Lactam)

This procedure outlines the catalytic hydrogenation of Ethyl 2-(1-cyanocyclohexyl)acetate.

Materials:

  • Ethyl 2-(1-cyanocyclohexyl)acetate

  • Raney Nickel (50% slurry in water, activated)

  • Isopropanol (IPA)

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Carefully wash the Raney Nickel catalyst (use an amount that is 5-10% by weight of the starting material) with isopropanol multiple times to remove water.

  • In a suitable high-pressure reactor, charge the Ethyl 2-(1-cyanocyclohexyl)acetate and the washed Raney Nickel catalyst.

  • Add isopropanol as the solvent (typically 5-10 volumes relative to the starting material).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to approximately 300 psi.[2]

  • Begin agitation and heat the reactor to a temperature of 120-130°C.[2]

  • Maintain these conditions for 6-8 hours, monitoring hydrogen uptake to determine reaction completion.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of celite to carefully remove the pyrophoric Raney Nickel catalyst. Wash the catalyst cake with additional isopropanol.

  • Combine the filtrate and washes and concentrate under reduced pressure to yield crude gabapentin lactam, which can be used directly in the next step.

Protocol 2: Hydrolysis of Gabapentin Lactam to Gabapentin Hydrochloride

This procedure details the acid-catalyzed ring-opening of the lactam intermediate.

Materials:

  • Crude 2-aza-spiro[4.5]decan-3-one (from Protocol 1)

  • Concentrated Hydrochloric Acid (30-33% w/w)

  • Toluene (or another suitable hydrocarbon solvent)

Procedure:

  • Charge the crude gabapentin lactam into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add concentrated hydrochloric acid (approximately 1-1.2 molar equivalents relative to the lactam).

  • Heat the mixture with vigorous stirring to 95-100°C and maintain at this temperature for 15-20 hours.[3]

  • Monitor the reaction progress using a suitable analytical method (e.g., HPLC) to ensure the disappearance of the lactam.

  • Once hydrolysis is complete, cool the reaction mass to approximately 70°C.

  • Add a hydrocarbon solvent like toluene to the mixture. This aids in the precipitation of the product and can help remove non-polar impurities.

  • Continue cooling the stirred mixture to 40-45°C and age for 1-2 hours to maximize crystallization.[3]

  • Filter the precipitated solid to collect the crude gabapentin hydrochloride.

Protocol 3: Purification and Isolation of Gabapentin

This protocol describes the final steps to obtain pure Gabapentin.

Materials:

  • Crude Gabapentin Hydrochloride

  • Methanol

  • Isopropanol

  • Deionized Water

  • Sodium Hydroxide solution (for pH adjustment, if needed)

Procedure:

  • The crude Gabapentin hydrochloride can be purified by crystallization. A common solvent system is a mixture of alcohols and water, such as methanol and isopropanol.[1][4]

  • Dissolve the crude product in a minimal amount of hot water or a methanol/water mixture.

  • Add isopropanol as an anti-solvent and heat the suspension to 50-55°C for 1 hour.[4]

  • Slowly cool the suspension to -5°C to 0°C and hold for at least 1 hour to ensure complete precipitation.[1][4]

  • Filter the solid product and wash the cake with cold isopropanol to remove residual acid and impurities.

  • Dry the product under vacuum at a temperature not exceeding 45°C to obtain pure Gabapentin.[1]

  • Alternative Isolation: For salt-free Gabapentin, the aqueous solution of Gabapentin hydrochloride can be passed through an anion-exchange resin (OH⁻ form) to remove chloride ions, followed by concentration and crystallization at its isoelectric point (pH ~7.1).[2][5]

Workflow and Data Summary

The entire process from starting material to final product can be visualized as a sequential workflow.

Experimental Workflow cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Hydrolysis & Purification A Charge Reactor with Cyano-ester & Raney Ni B Pressurize with H₂ & Heat (120-130°C) A->B C Catalyst Filtration B->C D Solvent Evaporation C->D E Acid Hydrolysis of Lactam (HCl, 95-100°C) D->E Transfer Crude Lactam F Cooling & Precipitation with Anti-solvent E->F G Filtration & Washing F->G H Vacuum Drying G->H I Pure Gabapentin H->I Final Product

Caption: A step-by-step experimental workflow for Gabapentin synthesis.

Table 1: Summary of Reaction Parameters
StepStarting MaterialKey Reagents/CatalystSolventTemperature (°C)PressureTime (h)ProductTypical Yield
1Ethyl 2-(1-cyanocyclohexyl)acetateRaney Nickel, H₂Isopropanol120 - 130~300 psi6 - 8Gabapentin Lactam>90% (Crude)
2Gabapentin LactamConc. HCl, WaterToluene95 - 100Atmospheric15 - 20Gabapentin HCl~85%[1][4]
3Gabapentin HClMethanol / IsopropanolWater-5 to 55Atmospheric2 - 4Pure Gabapentin>95% (Purification Step)

Conclusion

The synthetic route to Gabapentin starting from Ethyl 2-(1-cyanocyclohexyl)acetate is an effective and industrially relevant method. Its success relies on a well-controlled reductive cyclization to form the key lactam intermediate, followed by a thorough hydrolysis and rigorous purification to yield the final API. The critical aspect of this process is the effective removal of the toxic lactam intermediate to meet stringent pharmaceutical standards. By understanding the chemical principles and carefully controlling the reaction parameters outlined in these protocols, researchers can reliably synthesize high-purity Gabapentin.

References

  • ResearchGate. (n.d.). Chemoenzymatic synthesis of gabapentin by combining nitrilase-mediated hydrolysis with hydrogenation over Raney-nickel.
  • Scribd. (n.d.). Gabapentin Manufacturing Process.
  • European Patent Office. (2009, March 25). A process for the purification of gabapentin (EP 1841725 B1). Retrieved from [Link]

  • Google Patents. (2019, July 26). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid (CN110053787A).
  • Google Patents. (n.d.). Process for the purification of gabapentin (US7989658B2).
  • Google Patents. (n.d.). A process for the preparation of gabapentin (WO2013190357A1).
  • Scribd. (2006, March 1). Gabapentin Hydrochloride Synthesis. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For The Preparation Of Gabapentin Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Gabapentin synthesis method (CN105061239A).
  • ResearchGate. (n.d.). Integration of nitrilase-catalyzed step and chemical steps.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Gabapentin. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of gabapentin (US20050148792A1).
  • Google Patents. (n.d.). Synthesis method of gabapentin hydrochloride (CN102093237A).
  • Google Patents. (n.d.). Method for preparing gabapentin with chemo-enzymatic method (CN104911225A).
  • Google Patents. (2018, October 11). PROCESS FOR THE PREPARATION OF GABAPENTIN (EP3604272A1).

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of Ethyl 2-(1-cyanocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity determination of Ethyl 2-(1-cyanocyclohexyl)acetate, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, quality control analysts, and drug development professionals who require a reliable, self-validating system for assessing the purity and stability of this compound. The methodology is grounded in established chromatographic principles and adheres to the validation and system suitability frameworks outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction and Scientific Rationale

Ethyl 2-(1-cyanocyclohexyl)acetate is a non-polar organic molecule whose purity is critical for the efficacy and safety of downstream products.[1][2] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for separating and quantifying components in a mixture, making it ideal for this purpose.[3]

Principle of Separation: Reversed-Phase Chromatography

Given the analyte's structure, which includes a non-polar cyclohexyl ring and an ethyl group, a reversed-phase HPLC (RP-HPLC) method was selected.[2] This is the most common and versatile mode of HPLC, particularly for pharmaceutical analysis.[4][5][6] The separation mechanism is based on hydrophobic interactions.[7][8]

  • Stationary Phase: A non-polar C18 (octadecylsilane) bonded silica column is used. The long hydrocarbon chains provide a hydrophobic surface.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent (acetonitrile), is used.

  • Mechanism: The non-polar analyte partitions between the polar mobile phase and the non-polar stationary phase. It adsorbs to the C18 stationary phase via van der Waals forces.[4] By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, the polarity of the mobile phase is decreased, which disrupts these hydrophobic interactions and elutes the analyte from the column. Compounds with greater hydrophobicity will be retained longer.

This approach ensures robust retention and allows for the effective separation of the main compound from potential impurities that may possess different polarities.

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step methodology for the analysis.

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials with caps.

Reagents and Standard Preparation
  • Ethyl 2-(1-cyanocyclohexyl)acetate reference standard (purity ≥99.5%).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Formic Acid (optional, for improved peak shape).

Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the Ethyl 2-(1-cyanocyclohexyl)acetate reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Mix thoroughly.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix. This solution is used for system suitability and quantification.

Sample Preparation
  • Accurately weigh approximately 25 mg of the Ethyl 2-(1-cyanocyclohexyl)acetate sample to be tested.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL.

  • Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent to obtain a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for retaining moderately non-polar compounds.[4]
Mobile Phase A WaterThe polar component of the mobile phase system.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte.[8]
Gradient Elution 0-20 min: 50% to 95% B20-25 min: 95% B (hold)25-26 min: 95% to 50% B26-30 min: 50% B (hold)A gradient ensures the elution of a wide range of potential impurities and provides sharp peaks for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
UV Detection 215 nmThe analyte lacks a strong chromophore; detection in the low UV range is necessary to capture the electronic transitions of the nitrile and ester functional groups.
Run Time 30 minutesSufficient time to elute all potential impurities and re-equilibrate the column.

System Suitability Testing (SST): A Self-Validating System

Before any sample analysis, the performance of the entire HPLC system must be verified. This is a mandatory requirement by regulatory agencies like the FDA and is detailed in the USP.[9][10] SST ensures that the equipment is capable of generating accurate and reliable results on the day of analysis.[11][12]

Procedure: Inject the Working Standard Solution (100 µg/mL) five times consecutively. The results must meet the acceptance criteria outlined below.

SST ParameterAcceptance CriteriaPurpose
Precision (%RSD) ≤ 2.0% for peak areaDemonstrates the repeatability and consistency of the autosampler and pump.[9]
Tailing Factor (T) ≤ 2.0Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[9][13]
Theoretical Plates (N) ≥ 2000A measure of column efficiency, indicating sharp and well-defined peaks.
Resolution (Rs) ≥ 2.0 between the main peak and any adjacent impurityEnsures that impurities are well-separated from the analyte peak for accurate quantification.[13]

Method Validation Principles and Stability-Indicating Nature

While this document provides a detailed protocol, for use in a regulated environment, the method must be fully validated according to ICH Q2(R2) guidelines.[14][15][16] The validation process provides documented evidence that the method is fit for its intended purpose.

Forced Degradation Studies: To establish the method as "stability-indicating," forced degradation studies must be performed as outlined in ICH Q1A(R2).[17][18][19][20][21] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products. The HPLC method must then prove its ability to separate these degradants from the intact analyte peak, demonstrating specificity.[19]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 105 °C (solid-state)

  • Photolytic: UV/Vis light exposure (ICH Q1B)

The goal is to achieve 5-20% degradation to ensure that potential degradation products are generated at a sufficient level for detection and separation.[17]

Data Presentation and Visualization

Data Analysis

The purity of Ethyl 2-(1-cyanocyclohexyl)acetate is calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Sample Data Table

The following table represents typical results for a sample analysis after the system suitability has been passed.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.515000.15Impurity A
28.225000.25Impurity B
312.5 995000 99.50 Ethyl 2-(1-cyanocyclohexyl)acetate
416.110000.10Impurity C
Total 1000000 100.00
Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data & Reporting p1 Prepare Mobile Phase & Diluent p2 Prepare Standard Solutions p1->p2 p3 Prepare Sample Solutions p2->p3 a1 Equilibrate HPLC System p3->a1 a2 Perform System Suitability Test (SST) a1->a2 a3 Analyze Samples a2->a3 If SST Passes d1 Process Chromatographic Data a3->d1 d2 Calculate Purity & SST Parameters d1->d2 d3 Generate Final Report d2->d3

Caption: A typical workflow for the HPLC purity analysis of Ethyl 2-(1-cyanocyclohexyl)acetate.

Method Validation Logic Diagram

Caption: The logical framework ensuring a trustworthy analytical result.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). Google Cloud.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Separation of 2-Ethylhexyl cyanoacetate on Newcrom R1 HPLC column. SIELC Technologies.
  • What Are HPLC System Suitability Tests and Their Importance? (2025, September 13). Altabrisa Group.
  • Reversed Phase HPLC Columns. Phenomenex.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (2024, August 6). Moravek.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Lab Manager.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube.
  • Reversed-phase chromatography. Wikipedia.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. (2025, May 13). Pharmaeli.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate. Benchchem.
  • Quality Guidelines. ICH.
  • HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. (2024, September 10). SIELC Technologies.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Separation of Ethyl acetate on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Ethyl Acetate HPLC. LiChrom.
  • The HPLC chromatogram of ethyl acetate extract after the hydrolysis (AH). ResearchGate.
  • Ethyl Acetate. Sigma-Aldrich.
  • HPLC ANALYSIS OF ETHYL ACETATE OF. ResearchGate.
  • ethyl 2-cyano-2-(1-cyanocyclohexyl)acetate. LookChem.
  • Ethyl 2-(1-cyanocyclohexyl)acetate. PubChem.

Sources

GC-MS protocol for "Ethyl 2-(1-cyanocyclohexyl)acetate" identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Profiling of Ethyl 2-(1-cyanocyclohexyl)acetate

Executive Summary

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the identification and purity profiling of Ethyl 2-(1-cyanocyclohexyl)acetate (CAS 133481-10-4 / 99370-13-1), a critical intermediate in the synthesis of Gabapentin (Neurontin®).

This molecule represents a "checkpoint" in the Gabapentin manufacturing process. Its accurate quantification ensures the efficiency of the Knoevenagel condensation/Michael addition sequence and prevents the carryover of nitrile impurities into the final hydrolysis/hydrogenation steps. This guide prioritizes chromatographic resolution of the target analyte from starting materials (cyclohexanone, ethyl cyanoacetate) and thermodynamic byproducts (dialkylated impurities).

Chemical Context & Mechanism

The target analyte is an


-disubstituted nitrile ester. Its quaternary carbon at the cyclohexane ring junction hinders standard metabolic degradation but also dictates specific mass spectral fragmentation patterns (inhibited McLafferty rearrangement).
  • Target Analyte: Ethyl 2-(1-cyanocyclohexyl)acetate[1][2][3]

  • Formula:

    
    
    
  • Molecular Weight: 195.26 g/mol

  • Synthesis Role: Precursor to 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin).

Critical Impurities to Monitor:

  • Cyclohexanone: Unreacted starting material (low MW, early eluting).

  • Ethyl Cyanoacetate: Reagent excess.

  • 1,1-Cyclohexanediacetic acid diesters: Result of over-alkylation or hydrolysis side reactions.

Analytical Workflow Visualization

G Sample Crude Reaction Mix (Liquid/Solid) Prep Sample Preparation Dilution in EtOAc (1 mg/mL) Sample->Prep Gravimetric GC GC Separation Agilent DB-5MS UI (30m x 0.25mm) Prep->GC Split Injection (50:1) MS MS Detection EI Source (70eV) Scan 35-450 m/z GC->MS Transfer Line 280°C Data Data Analysis Impurity Profiling & NIST Library Match MS->Data TIC Integration Data->Sample Process Control Adjustment

Figure 1: Analytical workflow for Gabapentin intermediate profiling. The feedback loop ensures real-time synthesis monitoring.

Experimental Protocol

Reagents and Standards
  • Solvent: Ethyl Acetate (LC-MS Grade). Note: Avoid Methanol to prevent transesterification of the target ester.

  • Internal Standard (Optional): Dodecane or Naphthalene (for retention time locking).

  • Reference Standard: Ethyl 2-(1-cyanocyclohexyl)acetate (>98% purity).

Sample Preparation
  • Stock Solution: Weigh 10 mg of the crude reaction intermediate into a 20 mL scintillation vial.

  • Solvation: Add 10 mL of Ethyl Acetate. Sonicate for 5 minutes at ambient temperature to ensure complete dissolution of the hydrophobic ester.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a standard 2 mL GC vial.

  • Blank: Prepare a vial containing only Ethyl Acetate to monitor system carryover.

GC-MS Instrumentation Parameters
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for separating esters and nitriles.
Inlet Mode Split (50:1)Prevents column saturation; the target is a major component.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation of the nitrile.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution during the temperature ramp.
Oven Program 60°C (hold 1 min)

20°C/min

300°C (hold 5 min)
Initial hold focuses volatiles (cyclohexanone); ramp separates the target from heavier dimers.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible fragmentation.
Scan Range 35 – 450 amuCaptures low mass fragments (CN group) and potential dimers (>300 amu).
Solvent Delay 3.00 minutesProtects filament from the Ethyl Acetate solvent peak.

Data Analysis & Interpretation

Chromatographic Logic (Retention Order)

On a non-polar (5% Phenyl) column, elution follows boiling point and polarity:

  • Cyclohexanone: ~4-5 min (Starting material).

  • Ethyl Cyanoacetate: ~5-6 min (Reagent).

  • Ethyl 2-(1-cyanocyclohexyl)acetate (Target): ~12-14 min.

  • Bis-alkylated impurities: >16 min.

Mass Spectral Fragmentation (EI @ 70eV)

The mass spectrum of Ethyl 2-(1-cyanocyclohexyl)acetate (


) is characterized by specific cleavage points driven by the quaternary carbon stability.
  • Molecular Ion (

    
    ):  m/z 195  (Typically weak intensity (<5%) due to facile fragmentation).
    
  • Base Peak / Diagnostic Ion: m/z 108 or 122 .

    • Mechanism:[4] Cleavage of the ester side chain.

    • 
       (73 amu) 
      
      
      
      m/z 122.
    • 
       (87 amu) 
      
      
      
      m/z 108 (1-cyanocyclohexyl cation).
  • Ester Fragments:

    • m/z 150 (

      
      ): Loss of ethoxy group (Standard ester cleavage).
      
    • m/z 29 : Ethyl cation.

  • Ring Fragments:

    • m/z 81 : Cyclohexenyl cation (loss of CN from the 108 fragment).

Identification Criteria:

  • Retention Time: Match within ±0.1 min of reference standard.

  • Spectral Match: NIST Library match score >850.

  • Ion Ratio: Ratio of m/z 108 to m/z 150 should be consistent with the standard (typically 2:1 to 3:1).

System Suitability & Validation

To ensure Trustworthiness of the data, run the following sequence:

  • Blank Injection: Must show no peaks >0.1% of target area at the target retention time.

  • Resolution Check: Inject a mix of Cyclohexanone and the Target. Resolution (

    
    ) must be > 2.0.
    
  • Sensitivity (S/N): A 1 µg/mL solution must yield a Signal-to-Noise ratio > 10:1 for the m/z 108 ion.

Troubleshooting Guide

  • Issue: Tailing Peak Shape.

    • Cause: Active sites in the liner or column. Nitriles can interact with silanols.

    • Fix: Use an Ultra-Inert (UI) liner with glass wool; trim 10cm from column head.

  • Issue: Missing Molecular Ion (195).

    • Cause: Ion source temperature too high, causing excessive fragmentation.

    • Fix: Lower source temp to 200°C to preserve the

      
      .
      
  • Issue: Ghost Peaks.

    • Cause: Carryover from high-concentration synthesis samples.

    • Fix: Increase post-run oven hold at 300°C to 10 minutes; use Acetonitrile or Ethyl Acetate needle washes.

References

  • United States Pharmacopeia (USP). Gabapentin Monograph: Organic Impurities. USP-NF. (Standard compendial methods for Gabapentin purity).

  • Tobin, T., et al. (1999). Validation of an Analytical Method for Gabapentin Quantitation. (Detailed GC-MS parameters for Gabapentin derivatives).

  • NIST Mass Spectrometry Data Center. Ethyl cyanoacetate Mass Spectrum.[5] (Reference for fragmenting the ester side chain).

  • Buchi Reddy, R., et al. (2016).[6] Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis.[6][7] (Impurity profiling logic).[7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-(1-cyanocyclohexyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and yield optimization of Ethyl 2-(1-cyanocyclohexyl)acetate (CAS 133481-10-4), a critical intermediate in the synthesis of Gabapentin (Neurontin).[1]

The synthesis of this molecule presents a classic organic chemistry challenge: creating a quaternary carbon center with a nitrile group adjacent to a sterically hindered ring system.

Core Synthesis Strategy & Pathway Analysis

To improve yield, one must first identify which synthetic route is being employed. The two most chemically robust pathways are the Direct Hydrocyanation Route (Atom Economic) and the Malonate Decarboxylation Route (High Specificity).

Pathway A: The Direct Hydrocyanation Route (Recommended)

This route involves the conjugate addition of a cyanide source to an


-unsaturated ester.
  • Step 1 (HWE Reaction): Cyclohexanone + Triethyl phosphonoacetate

    
     Ethyl cyclohexylideneacetate.
    
  • Step 2 (Hydrocyanation): Ethyl cyclohexylideneacetate + HCN Source

    
    Target .
    
Pathway B: The Malonate Decarboxylation Route

This route uses a highly activated acceptor to install the cyanide, followed by removal of the auxiliary ester.

  • Step 1: Cyclohexanone + Dimethyl malonate

    
     Dimethyl cyclohexylidenemalonate.
    
  • Step 2: Hydrocyanation

    
     Dimethyl (1-cyanocyclohexyl)malonate.[1]
    
  • Step 3 (Krapcho): Decarboxylation

    
    Target .
    
Visualizing the Pathways

SynthesisPathways Cyclohexanone Cyclohexanone UnsatEster Ethyl Cyclohexylideneacetate (Intermediate A) Cyclohexanone->UnsatEster NaH, THF (HWE Reaction) UnsatMalonate Dimethyl Cyclohexylidene- malonate Cyclohexanone->UnsatMalonate TiCl4/Pyridine (Knoevenagel) HWE_Reagent Triethyl Phosphonoacetate (HWE Reagent) HWE_Reagent->UnsatEster Target Ethyl 2-(1-cyanocyclohexyl)acetate (TARGET) UnsatEster->Target Et2AlCN or TMSCN/Lewis Acid (Conjugate Addition) Malonate Dimethyl Malonate Malonate->UnsatMalonate CyanMalonate Dimethyl (1-cyanocyclohexyl)- malonate UnsatMalonate->CyanMalonate KCN, MeOH CyanMalonate->Target LiCl, DMSO, H2O (Krapcho Decarboxylation)

Caption: Comparison of the Direct Hydrocyanation route (top) vs. the Malonate Decarboxylation route (bottom).

Troubleshooting Guide: Direct Hydrocyanation Route

This section focuses on Pathway A , as it is the most direct method but prone to yield losses due to steric hindrance and reversibility.

Phase 1: Synthesis of Ethyl Cyclohexylideneacetate (HWE Step)

Issue: Low Yield (<60%) or Gummy Precipitates

  • Diagnosis: The Horner-Wadsworth-Emmons (HWE) reaction generates sodium diethyl phosphate, a gummy salt that traps the product and hinders stirring.[1][2][3]

  • Solution:

    • Solvent Switch: Do not use pure THF. Use Benzene or Toluene as the primary solvent. The sodium salt precipitates more cleanly in non-polar aromatics.

    • Temperature Control: The deprotonation of the phosphonate with NaH is exothermic. Maintain 30–35°C during addition.

    • Workup Protocol: Decant the mother liquor from the gummy precipitate. Crucially , wash the gummy residue with warm benzene (60°C) at least three times . Up to 15% of the yield is often trapped in this gum.

Issue: Presence of


-Isomer (Ethyl 1-cyclohexenylacetate) [1][3]
  • Diagnosis: Isomerization of the double bond from the exo position (desired) to the endo position (ring double bond).

  • Cause: Excess base (NaH) or prolonged heating allows proton abstraction at the

    
    -position.[1]
    
  • Solution: Use exactly 0.98 - 1.0 equivalents of NaH. Avoid excess base. Quench immediately after the reaction is complete.

Phase 2: Conjugate Addition of Cyanide (The Critical Step)

Issue: No Reaction or Very Low Conversion (<30%)

  • Diagnosis: The

    
    -carbon (C1 of the cyclohexane ring) is tetrasubstituted and sterically hindered. Standard nucleophiles (NaCN/KCN in ethanol) often fail to overcome this barrier.
    
  • Solution: Use Nagata’s Reagent (Diethylaluminum Cyanide). [1]

    • Protocol: Use

      
       in Toluene/THF. The aluminum acts as a Lewis acid to activate the carbonyl oxygen, while delivering the cyanide nucleophile intramolecularly, overcoming steric hindrance.
      
    • Alternative: If

      
       is unavailable, use TMSCN (Trimethylsilyl cyanide)  with a Lewis Acid catalyst like 
      
      
      
      or
      
      
      .

Issue: Polymerization of the Starting Material

  • Diagnosis: Basic cyanide sources (KCN) can cause anionic polymerization of the acrylate derivative.

  • Solution: Buffer the reaction. If using KCN, add Ammonium Chloride (

    
    )  to the reaction mixture to buffer the pH and provide a proton source for the intermediate enolate.
    

Optimization Data & Protocols

Comparative Yield Analysis
MethodReagentsTypical YieldProsCons
Standard KCN KCN, EtOH, Reflux15–25%Cheap, AvailableHigh polymerization, low conversion due to sterics.[1]
Nagata's Reagent

, Toluene
85–92% Highest Yield, FastPyrophoric reagent, requires strict anhydrous conditions.
TMSCN / Lewis Acid TMSCN,

, DCM
70–80%Mild conditionsTMSCN is expensive and volatile.
Malonate Route KCN / LiCl (Decarb)65–75% (Overall)Very robust, scalableTwo extra steps (Synthesis of malonate & Decarboxylation).[1]
Optimized Protocol: Modified Hydrocyanation (Nagata Method)

Safety Warning: Diethylaluminum cyanide is highly toxic and pyrophoric. Handle only in a glovebox or with strict Schlenk techniques.

  • Preparation: In a dry 3-neck flask under Argon, dissolve Ethyl Cyclohexylideneacetate (1.0 eq) in anhydrous Toluene (5 mL/mmol).

  • Addition: Cool to 0°C . Slowly add

    
      (1.5 eq) via syringe (commercially available as 1.0M solution in toluene).[1]
    
  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (the starting material UV spot will disappear; the product is UV inactive/weak).

  • Quench: CRITICAL STEP. Cool to 0°C. Slowly pour the mixture into a beaker containing ice-cold 10% NaOH . (Do not use acid initially, as HCN gas will evolve). Stir until the aluminum salts dissolve.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine.[4] Dry over

    
    .[4][5]
    
  • Purification: Distillation is preferred over column chromatography for this ester.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone Cyanohydrin instead of HCN or Nagata's reagent? A: Yes, but it requires a base catalyst. The "Acetone Cyanohydrin Exchange" method involves mixing the substrate with Acetone Cyanohydrin and a catalytic amount of Sodium Carbonate or DBU.

  • Yield Impact: This is an equilibrium process. To drive the yield, you must remove the acetone generated. This is difficult with ethyl cyclohexylideneacetate due to its high boiling point, but possible under vacuum. Yields are typically moderate (40–50%).[1]

Q2: Why does my product decompose during distillation? A: The


-proton (next to the ester and the ring) is acidic. If the distillation pot contains residual base (from the workup), it can cause retro-Michael addition  (elimination of HCN) or condensation.
  • Fix: Ensure the crude oil is neutralized.[6] Wash with dilute HCl (0.1 M) followed by water before drying and distilling. Add a stabilizer (e.g., trace hydroquinone) if polymerization is suspected.

Q3: I am using the Malonate route (Pathway B). My decarboxylation step (Krapcho) is stuck. A: The Krapcho decarboxylation (


) requires high temperatures (140–160°C ).
  • Check: Ensure you have added 1-2 equivalents of water .[1] The reaction mechanism requires water to hydrolyze the intermediate ester-salt. Without water, the reaction halts at the lithium salt stage.

Q4: Is the "2-" in "Ethyl 2-(1-cyanocyclohexyl)acetate" an error? A: Not necessarily, but it is non-standard IUPAC naming.[1] It refers to the acetate chain being numbered 1 (carbonyl) and 2 (alpha-carbon).[1] The (1-cyanocyclohexyl) group is attached to position 2.[1][7]

  • Standard Name:Ethyl (1-cyanocyclohexyl)acetate .[1][7][8]

  • Verification: Ensure you are not trying to make Ethyl 2-cyano-2-cyclohexylacetate (where the CN is on the alpha carbon).[1] That is a different molecule made by reducing the Knoevenagel product.

References

  • Wadsworth, W. S.; Emmons, W. D. "Ethyl Cyclohexylideneacetate."[2][3] Organic Syntheses, Coll.[9][10] Vol. 5, p. 547 (1973); Vol. 45, p. 44 (1965). [1]

    • Authority: Definitive procedure for the HWE synthesis of the precursor.
  • Nagata, W.; Yoshioka, M. "Alkylaluminum cyanides as potent reagents for hydrocyanation." Tetrahedron Letters, 1966, 7(18), 1913-1918.[1]

    • Authority: The foundational text for overcoming steric hindrance in conjugate cyan
  • Hogeveen, H. "Synthesis of (1-cyanocyclohexyl)acetic acid ethyl ester."[1] PrepChem / US Patent 5,130,455.

    • Authority: Describes the Krapcho decarboxylation route (P
  • Wilkinson, J. A. "Process for the preparation of Gabapentin." US Patent 5,068,413. Authority: Industrial context for the conversion of these nitrile-esters to Gabapentin.

Sources

Technical Support Center: Synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of Ethyl 2-(1-cyanocyclohexyl)acetate (CAS: 133481-10-4), a critical intermediate in the synthesis of Gabapentin (Neurontin) and related neuroactive agents.

The guide focuses on the two primary industrial pathways: the Michael Addition Route (Cyanide addition to unsaturated ester) and the Krapcho Decarboxylation Route (from malonate precursors).

Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Process Troubleshooting

Executive Summary & Pathway Visualization

The synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate involves constructing a quaternary carbon center on a cyclohexane ring. This steric congestion drives the majority of side reactions, including incomplete addition, retro-aldol fragmentation, and competitive hydrolysis.

Validated Synthetic Pathways

The following diagram outlines the two dominant synthetic strategies and their associated failure points (Side Reactions).

G node_start Starting Material: Cyclohexanone node_inter1 Intermediate A: Ethyl cyclohexylideneacetate node_start->node_inter1 Horner-Wadsworth-Emmons node_inter2 Intermediate B: Diethyl cyclohexylidenemalonate node_start->node_inter2 Knoevenagel Condensation node_target TARGET: Ethyl 2-(1-cyanocyclohexyl)acetate node_inter1->node_target Route A: 1,4-Addition (HCN/NaCN) node_side1 Side Reaction 1: Polymerization/Gums (Anionic Polymerization) node_inter1->node_side1 Excess Base/Temp node_side2 Side Reaction 2: 1,2-Addition Product (Kinetic Control) node_inter1->node_side2 Low Temp/Hard Nucleophile node_inter2->node_target Route B: 1. HCN Addn 2. Krapcho Decarboxylation node_side4 Side Reaction 4: Incomplete Decarboxylation (Malonate Ester Impurity) node_inter2->node_side4 Insufficient Heat/LiCl node_side3 Side Reaction 3: Hydrolysis Byproducts (Amide/Acid Impurities) node_target->node_side3 Workup pH > 10 or T > 50°C

Figure 1: Convergent synthetic pathways for Ethyl 2-(1-cyanocyclohexyl)acetate showing critical divergence points for side reaction formation.

Critical Side Reactions & Troubleshooting Guide

Issue 1: Formation of Amide Impurities (Hydrolysis)

Symptom: Appearance of a polar impurity (RRT ~0.6-0.8) and loss of the nitrile stretch (


) in IR.
Chemical Identity:  (1-Carbamoylcyclohexyl)acetic acid ethyl ester or the corresponding carboxylic acid.
ParameterOptimal RangeFailure Mode Mechanism
Reaction pH 7.0 – 9.0pH > 11: Hydroxide ions attack the nitrile carbon (Pinner-like mechanism), converting -CN to -CONH₂.
Temperature 0°C – 25°CT > 40°C: Accelerates hydrolysis of the ethyl ester to the free acid, complicating purification.
Water Content AnhydrousWet Solvents: In the presence of Lewis acids or bases, water initiates hydrolysis of the ester moiety.

Troubleshooting Protocol:

  • Check Reagent Dryness: Ensure the cyanide source (e.g., NaCN, KCN) is dry. If using DMSO/LiCl (Krapcho), ensure DMSO is distilled.

  • Quench Strategy: Do not quench strongly basic reaction mixtures directly with water. Neutralize with buffered ammonium chloride (pH 7) at 0°C to prevent "heat of neutralization" spikes that drive hydrolysis.

  • Corrective Action: If amide is present, it is difficult to revert. Purification via column chromatography (silica gel) is required as distillation often degrades the amide further into the acid.

Issue 2: Polymerization of the Michael Acceptor

Symptom: Reaction mixture becomes viscous/gummy; low yield of target; "smearing" on TLC/NMR baseline. Context: Occurs primarily in Route A (Cyanide addition to Ethyl cyclohexylideneacetate).

Mechanism: The starting material, Ethyl cyclohexylideneacetate, is an


-unsaturated ester. In the presence of strong bases (alkoxides) or uncapped cyanide anions, it can undergo anionic polymerization similar to cyanoacrylates.

Troubleshooting Protocol:

  • Q: Why is my reaction turning into a gel?

    • A: You likely have a "runaway" anionic polymerization. This happens if the cyanide concentration is too low relative to the base, or if the temperature is too high.

  • Solution:

    • Use a buffered cyanide source (e.g., Diethylaluminum cyanide or Acetone cyanohydrin with a mild base) rather than naked NaCN.

    • Maintain temperature strictly below 10°C during the addition phase.

    • Add a radical inhibitor (e.g., BHT) if a radical mechanism is suspected (though anionic is more likely).

Issue 3: Regioselectivity Failure (1,2-Addition)

Symptom: Product contains a tertiary alcohol; IR shows loss of carbonyl. Context: Cyanide attacks the carbonyl carbon (1,2-addition) instead of the


-carbon (1,4-addition).

Mechanistic Insight: 1,2-addition is the kinetic product , while 1,4-addition (Michael) is the thermodynamic product .

Corrective Protocol:

  • Thermodynamic Control: Ensure the reaction runs long enough and at a temperature (e.g., reflux in ethanol if using NaCN) that allows the reversible 1,2-adduct to revert and channel into the stable 1,4-product.

  • Steric Modulation: If 1,2-addition persists, switch to a bulkier cyanide source or a Lewis Acid catalyst (e.g.,

    
    ) which coordinates to the carbonyl oxygen, favoring conjugate addition by lowering the LUMO coefficient at the 
    
    
    
    -position.

Analytical Reference Data

Use the following data to validate your crude reaction profile.

ComponentStructure DescriptionRelative Retention Time (HPLC)*Key IR Signal
Target Ethyl 2-(1-cyanocyclohexyl)acetate1.00

(CN),

(Ester)
Impurity A Ethyl cyclohexylideneacetate (SM)1.25

(Conj. Ester),

(C=C)
Impurity B (1-Carbamoylcyclohexyl)acetate (Amide)0.65

(NH2), No CN peak
Impurity C 1-Cyanocyclohexylacetic acid (Acid)0.40Broad OH (

),

Impurity D Diethyl (1-cyanocyclohexyl)malonate1.45Double Ester C=O, CN present

*Note: RRT values are approximate based on C18 Reverse Phase, Acetonitrile/Water gradient.

Frequently Asked Questions (FAQs)

Q: Can I use the Krapcho decarboxylation (Route B) without toxic cyanide gas evolution? A: The Krapcho reaction (heating the malonate intermediate in wet DMSO with LiCl) produces


, not HCN. However, the precursor synthesis often requires cyanide. If you are starting from the malonate, the safety profile is better. Ensure the temperature reaches 150°C-160°C for complete decarboxylation; stopping early leaves the malonate impurity (Impurity D), which is very difficult to separate from the target by distillation.

Q: My product has a persistent yellow color. Is this a problem? A: The yellow color often indicates trace conjugated impurities or polymers (oligomers of cyclohexylideneacetate). While aesthetically undesirable, these often do not interfere with subsequent steps (e.g., reduction to Gabapentin) unless they exceed 2-3%. A charcoal filtration step during workup usually removes these chromophores.

Q: Why is the yield low when using NaCN in Ethanol? A: This is a classic "reversibility" issue. The Michael addition of cyanide is reversible. If you use ethanol, the ethoxide formed can catalyze the retro-Michael reaction.

  • Fix: Use a phase-transfer catalyst (TBAB) in a biphasic system (Water/DCM) or use Acetone Cyanohydrin with a catalytic base. This drives the equilibrium forward more effectively than simple salts.

References

  • Synthesis of (1-cyanocyclohexyl)acetic acid ethyl ester. PrepChem.com. Describes the decarboxylation of (1-cyanocyclohexyl)malonic acid dimethyl ester using LiCl/DMSO.

  • Organic Syntheses Procedure: Ethyl Cyanoacetate. Organic Syntheses, Coll. Vol. 1, p.254 (1941). Foundational reference for cyanoacetate reactivity and esterification protocols.[1][2]

  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin. ResearchGate. Discusses the impurity profiles of Gabapentin intermediates, including nitrile and amide derivatives.

  • Gabapentin Di-Nitrile Impurity Data. CleanChem. Provides characterization data for nitrile-based impurities in the Gabapentin workflow.

Sources

Purification of crude "Ethyl 2-(1-cyanocyclohexyl)acetate" by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ref: GAB-INT-002 | Application Note & Troubleshooting

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Optimization of Flash Chromatography for Gabapentin Precursor (Ethyl 2-(1-cyanocyclohexyl)acetate)

Executive Summary & Safety Warning

Context: You are purifying the crude alkylation product of cyclohexanecarbonitrile with ethyl bromoacetate . This yields Ethyl 2-(1-cyanocyclohexyl)acetate , a critical intermediate in the synthesis of Gabapentin (Neurontin).

The Challenge: This separation is deceptive. The product lacks a strong chromophore (making UV detection difficult), and the primary impurity (ethyl bromoacetate) is a potent lachrymator. Furthermore, the geminal disubstitution on the cyclohexane ring creates steric bulk that can affect adsorption kinetics.

⚠️ CRITICAL SAFETY ALERT: LACHRYMATOR HAZARD Ethyl bromoacetate (starting material) is a severe lachrymator (tear gas agent).

  • Never rotovap fractions containing this impurity outside a fume hood.

  • Neutralize waste streams containing this impurity with aqueous ammonia or sodium thiosulfate before disposal.

  • Glassware: Rinse all flasks with acetone/ethanol in the hood before bringing them to the sink.

Pre-Purification Diagnostics (The "Check Engine" Phase)

Before packing the column, you must define the separation landscape.

Visualization Protocol
  • Issue: The product has only a weak carbonyl absorption (~210 nm) and a non-conjugated nitrile. It will not show up strongly under standard UV (254 nm).

  • Solution: You must use a chemical stain.

    • Primary: Phosphomolybdic Acid (PMA) .[1] Heats to a dark blue/green spot.

    • Secondary: Iodine Chamber . Good for reversible detection of the lipophilic starting materials.

    • Alternative: KMnO4 (Basic). Will stain the ester but is less sensitive than PMA for this specific scaffold.

TLC Data & Rf Values

Solvent System: Hexane:Ethyl Acetate (90:10)

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] RfVisualization Characteristic
Ethyl bromoacetate (Impurity)0.75 - 0.85Faint UV, Stains yellow in Iodine (rapidly fades).
1-Cyanocyclohexane (SM)0.60 - 0.70Invisible UV, Stains in Iodine.
Dialkylated Impurity 0.50 - 0.55Stains in PMA.
Target Product 0.35 - 0.40 Weak UV, Stains Dark Blue in PMA.
Hydrolyzed Acid (Side Product)< 0.10Streaks from baseline (Bromocresol Green stain: Yellow).

Purification Workflow (Graphviz)

The following logic gate describes the decision process for loading and running the column.

PurificationLogic Start Crude Mixture Analysis TLC_Check TLC (10% EtOAc/Hex) Stain: PMA Start->TLC_Check Decision_Load Viscosity Check TLC_Check->Decision_Load Rf confirmed Wet_Load Wet Load (Dissolve in min. Hex/DCM) Decision_Load->Wet_Load Low Viscosity Oil Dry_Load Dry Load (Adsorb on Silica 1:2) Decision_Load->Dry_Load Viscous/Gummy Column_Run Run Column Gradient 0% -> 20% EtOAc Wet_Load->Column_Run Dry_Load->Column_Run Fraction_Analysis Analyze Fractions (PMA Stain Required) Column_Run->Fraction_Analysis Pool_Evap Pool & Evaporate < 40°C Bath Fraction_Analysis->Pool_Evap Pure Spots Only

Figure 1: Decision matrix for the purification of gabapentin intermediates. Note the emphasis on staining and loading technique.

Troubleshooting & FAQs

Category A: Separation Issues

Q: My product and the starting material (1-cyanocyclohexane) are co-eluting. How do I fix this?

  • The Science: Both are moderately lipophilic. The ester group in your product provides the "handle" for separation, but if the solvent is too polar too quickly, the interaction difference is negated.

  • The Fix:

    • Lower Polarity: Drop to 2% EtOAc in Hexane isocratic for the first 3 column volumes (CV).

    • Change Modifier: Switch from Ethyl Acetate to MTBE (Methyl tert-butyl ether) . MTBE interacts differently with the ester carbonyl and can often resolve "shoulder" impurities in ester synthesis.

    • Stationary Phase: If using standard silica (60 Å), switch to a finer particle size (20-40 µm) or a high-performance spherical silica to increase theoretical plates.

Q: I see a streak trailing my product spot. Is it decomposing?

  • The Science: This is likely the hydrolysis of the ester or the nitrile to the corresponding carboxylic acid/amide, catalyzed by the acidic surface of the silica gel (pH ~5).

  • The Fix:

    • Neutralize the Silica: Pre-wash the column with 1% Triethylamine (Et3N) in Hexane.

    • Run Faster: Do not leave the compound on the column overnight. The longer it sits, the more hydrolysis occurs.

Category B: Detection & Yield

Q: The UV detector shows a flat line, but I know I have 5 grams of crude.

  • The Science: As noted, the nitrile and ester are not conjugated. The molar extinction coefficient (

    
    ) at 254 nm is negligible.
    
  • The Fix:

    • Wavelength: Set your UV detector to 210 nm or 220 nm . (Note: Avoid Acetone or Ethyl Acetate at high concentrations at this wavelength as they absorb; Hexane is transparent).

    • Blind Collection: Collect all fractions. Do not rely on the UV trace trigger. Spot every 3rd tube on a TLC plate and stain with PMA.

Q: My isolated yield is >100%. What is happening?

  • The Science: You likely have trapped solvent or high-boiling impurities.

  • The Fix:

    • Ethyl Bromoacetate: This has a boiling point of 159°C. It is difficult to remove by rotovap alone.

    • Protocol: If the NMR shows ethyl bromoacetate (triplet at ~1.3 ppm, quartet at ~4.2 ppm, singlet at ~3.8 ppm), you must run a "plug" filtration or wash the oil with dilute aqueous NaHCO3 (if the product stability permits) to hydrolyze the bromoacetate, though re-column is safer.

Standard Operating Procedure (SOP)

Objective: Purify 1.0 g of crude Ethyl 2-(1-cyanocyclohexyl)acetate.

  • Column Selection: 12g or 24g Silica Flash Cartridge (or 2.5 cm diameter glass column).

  • Equilibration: Flush with 3 CV of 100% Hexane .

  • Loading:

    • Dilute crude 1:1 with Dichloromethane (DCM) or Hexane.

    • Load carefully to the top of the silica bed.

  • Elution Gradient:

    • 0 - 3 CV: 100% Hexane (Elutes excess Ethyl Bromoacetate).

    • 3 - 10 CV: 0% -> 10% EtOAc/Hexane (Linear gradient).

    • 10 - 15 CV: Hold at 10% EtOAc (Product elutes here).

    • 15+ CV: Flush with 50% EtOAc to remove polar acids/dimers.

  • Flow Rate: 15-20 mL/min (for 12g cartridge).

References

  • Gabapentin Synthesis Overview

    • Title: "Process and methods for the preparation of gabapentin and its intermediates"[12]

    • Source: Google P
    • Relevance: Confirms the role of the nitrile-ester intermediate and hydrolysis p
    • URL
  • TLC Visualization of Esters/Nitriles

    • Title: "Visualizing TLC Pl
    • Source: Chemistry LibreTexts
    • Relevance: Validates the use of PMA and Iodine for non-conjug
    • URL:[Link]

  • Ethyl Bromoacetate Properties

    • Title: "Ethyl bromoacet
    • Source: National Center for Biotechnology Inform
    • Relevance: Safety data (lachrymator) and physicochemical properties.[2][3][6][7]

    • URL:[Link]

  • General Flash Chromatography Guide

    • Title: "Rapid Chromatographic Technique for Preparative Separations with Moder
    • Source:J. Org. Chem. 1978, 43, 14, 2923–2925.
    • Relevance: The foundational text for setting flow rates and silica r
    • URL:[Link]

Sources

Common impurities in "Ethyl 2-(1-cyanocyclohexyl)acetate" and their removal

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Organic Synthesis Division) Subject: Impurity Profiling & Remediation for Ethyl 2-(1-cyanocyclohexyl)acetate

Introduction

You are likely working with Ethyl 2-(1-cyanocyclohexyl)acetate (CAS 133481-10-4) as a critical intermediate in the synthesis of gabapentinoids (e.g., Gabapentin).[1][2] This molecule—a cyclohexane ring bearing both a nitrile and an ethyl acetate group at the geminal (C1) position—serves as the precursor for the characteristic


-amino acid pharmacophore.

Achieving high purity (>98%) here is non-negotiable. Impurities carried forward from this stage often undergo side-reactions during the subsequent nitrile reduction or hydrolysis steps, leading to lactam contaminants (e.g., gabalactam) that are notoriously difficult to purge from the final API (Active Pharmaceutical Ingredient).[1]

This guide addresses the specific impurity profile of this intermediate and provides validated removal protocols.

Part 1: The Impurity Landscape

The synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate typically involves Knoevenagel condensation followed by cyanation or alkylation strategies.[1][2] Consequently, the impurity profile is dominated by thermodynamic sinks and unreacted precursors.

Table 1: Common Impurities & Origins
Impurity NameStructure DescriptionOrigin/MechanismCriticality
Impurity A: Cyclohexanone Starting materialIncomplete conversion; excess used to drive equilibrium.[1][2]High: Competes in downstream reduction.[2]
Impurity B: Ethyl Cyanoacetate Starting materialUnreacted reagent.[2][3]Medium: Forms linear amine impurities later.[2]
Impurity C: Ethyl cyclohexylidenecyanoacetate

-unsaturated ester
The "Knoevenagel" intermediate. Dehydration of the aldol adduct.Critical: Difficult to separate; structurally similar to product.[2]
Impurity D: 1-Cyanocyclohexanol Cyclohexane with -OH and -CNDirect addition of cyanide to cyclohexanone (if cyanide source used).[1][2]Medium: Unstable; can revert to ketone.[2]
Impurity E: Gabalactam Precursors Cyclic imides/amidesPremature cyclization if ammonia/amines are present (Guareschi-type side reactions).[1][2]High: API degradant precursor.

Part 2: Troubleshooting & Remediation Protocols

Issue 1: Persistent Cyclohexanone (Impurity A)

Symptoms: Sweet/acetone-like odor in product; NMR signal at


 2.3-2.4 ppm (triplet).[2]

The Problem: Cyclohexanone is often used in excess. Simple distillation frequently fails to remove the last 5-10% due to azeotrope formation or boiling point proximity under high vacuum.[2]

The Fix: The Bisulfite Adduct Protocol This method relies on the chemoselective formation of a water-soluble bisulfite adduct with the ketone, leaving the ester product untouched.[1]

  • Dilution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Toluene or Ethyl Acetate). Do not use alcohols.

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    , ~40% w/w).
    
  • Wash:

    • Add the bisulfite solution to the organic layer (Ratio: 0.5 vol aq / 1 vol org).

    • Crucial Step: Agitate vigorously for at least 30–45 minutes.[2] The adduct formation is reversible and kinetically slow at the interface.

    • Observation: A white precipitate (the adduct) may form at the interface.[1] This is normal.

  • Separation: Filter off any solids, then separate the layers.

  • Validation: The aqueous layer contains the trapped cyclohexanone. The organic layer retains the target ester.

Technical Insight: This method is superior to distillation for removing <10% ketone contamination because it operates chemically rather than physically, bypassing vapor pressure limitations [1].[1]

Issue 2: Removing Ethyl Cyanoacetate (Impurity B)

Symptoms: NMR singlet at


 3.5 ppm (active methylene).

The Problem: Ethyl cyanoacetate has acidic


-protons (

).[1][2] While it can be washed out with base, strong bases (NaOH) risk hydrolyzing your target ester (Ethyl 2-(1-cyanocyclohexyl)acetate).[1][2]

The Fix: The pH-Controlled Wash

  • Solvent: Use Toluene or MTBE (Methyl tert-butyl ether).[2]

  • Base Selection: Use 5% Sodium Carbonate (

    
    )  or Saturated Sodium Bicarbonate (
    
    
    
    )
    .[1][2]
    • Avoid: NaOH or KOH (too aggressive).[1][2]

    • Avoid: Ammonia (can form amides).[1][2]

  • Procedure: Wash the organic layer twice with the carbonate solution. The unreacted ethyl cyanoacetate will deprotonate and move to the aqueous layer as the enolate salt.

  • Rinse: Follow immediately with a brine wash to remove residual alkalinity.[2]

Issue 3: The "Ene" Impurity (Impurity C)

Symptoms: UV absorbance spike (conjugated system); NMR alkene proton signal (~6-7 ppm).[1]

The Problem: Ethyl cyclohexylidenecyanoacetate is the dehydrated intermediate. It is structurally almost identical to the product, making extraction impossible.[1]

The Fix: Selective Hydrogenation or High-Vacuum Fractionation Option A: Distillation (Preferred for liquids) The boiling point difference is often narrow but exploitable under high vacuum.

  • Vacuum: < 1 mmHg (High vacuum is essential).[1][2]

  • Column: Use a Vigreux column or packed column (minimum 15cm) to increase theoretical plates.[2]

  • Fractions: The "ene" impurity typically boils slightly higher than the saturated target due to

    
    -stacking/polarity, or slightly lower if it lacks the heavy substitution.[1] (Empirical verification required per apparatus).
    

Option B: Chemical Scavenging (Advanced) If the impurity persists, it can be reacted with a nucleophile (e.g., a thiol) that attacks the


-unsaturated system via Michael addition, rendering it highly polar/heavy, allowing for easy removal via silica plug or distillation [2].[1]

Part 3: Visualizing the Pathway & Purification

The following diagram maps the genesis of these impurities and the logic flow for their removal.

G cluster_inputs Reactants Cyclohexanone Cyclohexanone (Impurity A) Knoevenagel Knoevenagel Condensation Cyclohexanone->Knoevenagel Bisulfite Protocol 1: NaHSO3 Wash Cyclohexanone->Bisulfite Removes EthylCyano Ethyl Cyanoacetate (Impurity B) EthylCyano->Knoevenagel BaseWash Protocol 2: Na2CO3 Wash EthylCyano->BaseWash Removes Intermediate Ethyl cyclohexylidene- cyanoacetate (Impurity C) Cyanation Cyanation / Alkylation Intermediate->Cyanation Distillation Protocol 3: High Vac Distillation Intermediate->Distillation Separates Target Ethyl 2-(1-cyanocyclohexyl)acetate (TARGET) SideProduct Gabalactam Precursors (Impurity E) Knoevenagel->Intermediate Cyanation->Target Cyanation->SideProduct Over-reaction

Caption: Figure 1.[1] Reaction pathway showing the origin of key impurities (Red/Yellow) and the specific unit operations (Hexagons) required to remove them from the Target stream (Green).[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Yes, but it is rarely cost-effective for this intermediate.[1][2] If you must, the polarity difference between the "ene" impurity (Impurity C) and the target is small. Use a gradient of Hexanes:Ethyl Acetate (starting 95:5).[2] The target ester usually elutes slightly after the unsaturated impurity due to the lack of planarity (cyclohexyl ring puckering), but this varies by stationary phase.[1]

Q: Why is my product turning yellow upon storage? A: This indicates the presence of trace Impurity C (conjugated alkene) or phenolic degradation products. Even <0.5% of the unsaturated ester can oxidize or polymerize to form chromophores. Store the product under Argon/Nitrogen at 4°C.

Q: I see a peak at m/z 168 in Mass Spec. What is it? A: This is likely the dehydration product (Ethyl cyclohexenylacetate derivatives) or a fragment ion resulting from the loss of HCN from your target. If the peak is dominant, your reaction may have eliminated the nitrile group or failed to add it across the double bond properly [3].

Q: Can I proceed to the Gabapentin synthesis with 5% Cyclohexanone remaining? A: No. In the next step (reduction of nitrile to amine), cyclohexanone will be reductively aminated to form N-cyclohexyl impurities.[1] These are extremely difficult to separate from the final Gabapentin API. You must reduce Cyclohexanone to <0.5% using the Bisulfite protocol described above.

References

  • Organic Syntheses , Coll.[2] Vol. 4, p. 304 (1963).[1] Purification of ketones via bisulfite adducts.[2][4][1]

  • BenchChem Technical Guides . Physicochemical Properties and Impurity Profiling of Cyclohexyl Acetate Derivatives.[1]

  • ResearchGate . Synthesis and Impurity Profiling of Vital Intermediates in Gabapentin Pathways.

  • Google Patents . Process for the preparation of gabapentin intermediates (WO2013190357A1).[1]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate. This guide is designed for researchers, chemists, and process development professionals. Ethyl 2-(1-cyanocyclohexyl)acetate is a critical intermediate, notably in the synthesis of Gabapentin[1]. While its synthesis is well-documented on a lab scale, scaling up presents unique challenges in terms of reaction control, safety, and purification. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to ensure a safe, efficient, and scalable process.

Section 1: Synthesis Overview & Core Principles

The most common and scalable route involves a one-pot reaction between cyclohexanone, ethyl cyanoacetate, and a cyanide source, typically catalyzed by a base. The reaction proceeds through an initial Knoevenagel condensation to form an unsaturated intermediate, followed by a conjugate (Michael) addition of cyanide.

Synthesis_Workflow Cyclohexanone Cyclohexanone Knoevenagel Knoevenagel Condensation Cyclohexanone->Knoevenagel Reactants Et_Cyanoacetate Ethyl Cyanoacetate Et_Cyanoacetate->Knoevenagel Reactants Base_Solvent Base & Solvent (e.g., Piperidine in EtOH) Base_Solvent->Knoevenagel Reactants Intermediate Ethyl 2-cyano-2- cyclohexylideneacetate Knoevenagel->Intermediate Michael_Add Michael Addition Intermediate->Michael_Add Cyanide Cyanide Source (e.g., NaCN) Cyanide->Michael_Add Crude_Product Crude Product Mixture Michael_Add->Crude_Product Workup Aqueous Work-up & Extraction Crude_Product->Workup Purification Purification (Vacuum Distillation) Workup->Purification Final_Product Ethyl 2-(1-cyanocyclohexyl)acetate Purification->Final_Product

Caption: Overall workflow for the synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate.

Section 2: Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common questions encountered when transitioning the synthesis from a laboratory bench to a pilot plant or manufacturing scale.

Q1: What are the most critical process parameters (CPPs) to monitor during scale-up? A: When scaling this synthesis, heat management, reagent addition rates, and mixing efficiency become paramount.

  • Temperature Control: Both the Knoevenagel condensation and the Michael addition are exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A runaway reaction is a significant risk, which can lead to side product formation and unsafe pressure buildup. A reactor with a reliable cooling jacket and an internal temperature probe is essential.

  • Controlled Reagent Addition: The cyanide source must be added slowly and in a controlled manner. A rapid addition can cause a sharp temperature spike and lead to the formation of undesired byproducts, such as the dicyano adduct (ethyl 2-cyano-2-(1-cyanocyclohexyl)acetate)[2]. Using a metering pump for liquid reagents or a solids-dosing system is recommended.

  • Mixing/Agitation: Homogeneous mixing is crucial to ensure localized concentrations of reagents do not build up, which can cause hot spots and side reactions. The viscosity of the reaction mixture can increase, requiring a robust agitation system (e.g., a pitched-blade turbine or anchor stirrer) to maintain good mass transfer.

Q2: How does the choice of base and solvent impact the reaction at scale? A: The choice of base and solvent is a trade-off between reaction efficiency, cost, safety, and ease of work-up.

  • Base Selection: While strong bases like sodium ethoxide can be used, weaker organic bases like piperidine or diethylamine are often preferred for large-scale operations. They are less prone to promoting side reactions and are easier to handle. The catalyst is typically used in sub-stoichiometric amounts.

  • Solvent Selection: Anhydrous ethanol is a common solvent. However, for industrial applications, solvents like toluene or DMSO might be considered[3]. The key considerations are:

    • Solubility: The starting materials and intermediates should be soluble to ensure a homogeneous reaction.

    • Boiling Point: A solvent with a moderate boiling point allows for effective temperature control and is easily removed during work-up.

    • Work-up: The solvent should allow for easy separation from the aqueous phase during extraction.

Q3: What are the primary safety concerns, especially regarding the use of cyanide? A: The use of sodium or potassium cyanide on a large scale is a high-hazard operation.

  • Cyanide Handling: Solid NaCN/KCN should be handled in a contained environment with appropriate personal protective equipment (PPE), including cyanide-specific gloves and respiratory protection.

  • Acid Incompatibility: CRITICAL: Cyanide salts react with acid to produce highly toxic hydrogen cyanide (HCN) gas. The reaction must be maintained under basic conditions at all times until the cyanide has been reacted or quenched. The work-up procedure must be carefully designed to avoid acidification of any cyanide-containing aqueous streams.

  • Quenching & Waste Disposal: Unreacted cyanide in the aqueous waste stream must be quenched before disposal. This is typically done by treatment with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to convert cyanide to the less toxic cyanate.

Q4: Which impurities are commonly formed, and how can they be minimized? A: Understanding potential impurities is key to developing a robust purification strategy.

  • Unreacted Starting Materials: Cyclohexanone and ethyl cyanoacetate can remain if the reaction is incomplete. This is often solved by optimizing reaction time or temperature.

  • Knoevenagel Intermediate (ethyl 2-cyano-2-cyclohexylideneacetate): This intermediate can persist if the subsequent Michael addition is slow or incomplete[4]. Ensuring sufficient cyanide and adequate reaction time is crucial.

  • Dimerization/Polymerization Products: Side reactions can occur, especially at elevated temperatures. Strict temperature control is the primary method for minimization.

  • Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid if the work-up conditions are too harsh (e.g., strongly basic and high temperature for extended periods).

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up process.

Issue Potential Cause(s) Recommended Solution(s)
Low or Stalled Reaction Yield 1. Insufficiently active base/catalyst. 2. Reaction temperature is too low. 3. Poor mixing, leading to a non-homogeneous mixture. 4. Water in the reaction mixture deactivating the base.1. Use fresh, high-purity base. 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. 3. Increase the agitation speed. Check if the impeller is appropriate for the vessel size and viscosity. 4. Use anhydrous solvents and dry starting materials.
Formation of a Thick Slurry or "Cementing" 1. Precipitation of the base or an intermediate salt. 2. Incorrect solvent choice, leading to poor solubility.1. Add the precipitating reagent more slowly. 2. Consider a co-solvent to improve solubility or increase the overall solvent volume.
High Levels of Knoevenagel Intermediate Impurity 1. Insufficient reaction time or temperature for the Michael addition step. 2. Inefficient addition or poor solubility of the cyanide source.1. Increase the reaction hold time after cyanide addition. 2. Ensure the cyanide salt is finely powdered for better dispersion or consider a phase-transfer catalyst to improve reactivity.
Difficult Phase Separation During Aqueous Work-up 1. Emulsion formation due to vigorous mixing or presence of particulates. 2. pH of the aqueous layer is near neutral.1. Reduce agitation speed during extraction. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 2. Adjust the pH of the aqueous layer to be distinctly acidic or basic (while being mindful of cyanide safety) to improve separation.

digraph "Troubleshooting_Low_Yield" {
graph [splines=ortho, nodesep=0.4];
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edge [fontname="Arial", fontsize=10];
// Nodes
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Check_Crude [label="Analyze Crude Reaction Mixture\n(GC/LC/NMR)", fillcolor="#FBBC05", fontcolor="#202124"];
Incomplete_Rxn [label="High Starting Material Levels?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
Side_Products [label="High Impurity Levels?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
Purification_Loss [label="Low Crude Yield?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions
Sol_Rxn_Cond [label="Optimize Reaction:\n- Increase Time/Temp\n- Check Base Activity\n- Improve Mixing", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];
Sol_Side_Rxn [label="Optimize Conditions:\n- Lower Temperature\n- Control Addition Rate\n- Check Stoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];
Sol_Purification [label="Optimize Work-up/Purification:\n- Check Extraction Efficiency\n- Optimize Distillation Conditions\n- Review for Product Decomposition", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Edges
Start -> Check_Crude;
Check_Crude -> Incomplete_Rxn;
Check_Crude -> Side_Products;
Check_Crude -> Purification_Loss;

Incomplete_Rxn -> Sol_Rxn_Cond [label="Yes"];
Side_Products -> Sol_Side_Rxn [label="Yes"];
Purification_Loss -> Sol_Purification [label="Yes"];

Incomplete_Rxn -> Side_Products [label="No"];
Side_Products -> Purification_Loss [label="No"];

}

Caption: Decision tree for troubleshooting low product yield.

Section 4: Scalable Experimental Protocol

This section provides a general protocol, highlighting the differences between lab and pilot scales. WARNING: This procedure involves highly toxic materials and should only be performed by trained personnel with appropriate safety measures in place.

Parameter Lab Scale (100 g Product Target) Pilot Scale (5 kg Product Target) Justification for Change
Reactor 2 L 3-neck round-bottom flask with overhead stirrer100 L glass-lined or stainless steel reactorAccommodates larger volume and provides better heat transfer and agitation.
Cyclohexanone 55 g (0.56 mol)2.75 kg (28.0 mol)Direct 50x scale-up.
Ethyl Cyanoacetate 70 g (0.62 mol, 1.1 eq)3.50 kg (30.9 mol, 1.1 eq)Slight excess helps drive the Knoevenagel condensation to completion.
Base (Piperidine) 5 mL250 mLCatalytic amount, scaled with reactants.
Solvent (Ethanol) 500 mL25 LMaintains appropriate concentration for reaction kinetics and heat management.
NaCN Addition 30 g (0.61 mol, 1.09 eq), added portion-wise over 30 min1.5 kg (30.6 mol, 1.09 eq), dosed via solids-dosing system over 4-6 hoursCRITICAL: Slow addition at scale is essential to control the exotherm. A dosing system prevents clumping and ensures a steady rate.
Temp. Control Ice/water bathReactor cooling jacket with automated temperature controlManual cooling is insufficient for large exotherms; automated control is required for safety and consistency.
Work-up 2 L separatory funnelPerformed directly in the reactor, then transferred to an extraction vesselLarge volumes are impractical for manual separation; industrial workflows use dedicated extraction units.
Step-by-Step Methodology (Pilot Scale)
  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen. Start the cooling jacket fluid circulation and set the controller to 15°C.

  • Charge Reactants: Charge ethanol (25 L), cyclohexanone (2.75 kg), ethyl cyanoacetate (3.50 kg), and piperidine (250 mL) to the reactor. Start agitation to ensure a homogeneous solution.

  • Initial Reaction: Heat the mixture to 40-50°C and hold for 1-2 hours to allow the Knoevenagel condensation to proceed. Monitor for completion by GC or TLC (disappearance of cyclohexanone).

  • Cooling & Cyanide Addition: Cool the reactor contents to 20-25°C. Begin the controlled addition of sodium cyanide (1.5 kg) via the solids-dosing system over 4-6 hours. CRITICAL: Carefully monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not exceed 35°C.

  • Reaction Hold: After the addition is complete, allow the reaction to stir at 25-30°C for an additional 4-6 hours, or until reaction completion is confirmed by in-process controls.

  • Work-up: Cool the mixture to 10°C. Slowly add 20 L of water. Agitate for 15 minutes, then stop the agitator and allow the layers to separate. Drain the lower aqueous layer.

  • Extraction: Add 15 L of a suitable organic solvent (e.g., toluene or ethyl acetate) and agitate. Separate the layers and perform a second extraction on the aqueous layer if necessary.

  • Washes: Combine the organic layers and wash with 15 L of brine. This helps to remove residual water and salts.

  • Solvent Removal: Concentrate the organic phase under reduced pressure to remove the solvent.

  • Purification: The crude product, a viscous oil, is purified by vacuum distillation to yield the final product[3]. Collect the fraction boiling at the appropriate temperature and pressure.

Section 5: References

  • Vertex AI Search, "Ethyl 2-(1-cyanocyclohexyl)acetate (CAS No: 133481-10-4) API ...". Accessed Feb 22, 2024.

  • BenchChem, "Identifying and characterizing impurities in Ethyl 2-(1-hydroxycyclohexyl)acetate via spectroscopy". Accessed Feb 22, 2024.

  • Wikipedia, "Ethyl cyanoacetate". Accessed Feb 22, 2024.

  • PubChem, "Ethyl 2-(1-cyanocyclohexyl)acetate | C11H17NO2 | CID 10965422". Accessed Feb 22, 2024.

  • LookChem, "ethyl 2-cyano-2-(1-cyanocyclohexyl)acetate". Accessed Feb 22, 2024.

  • BenchChem, "Technical Support Center: Purification of Ethyl 2-[cyano(methyl)amino]acetate". Accessed Feb 22, 2024.

  • Simson Pharma Limited, "Gabapentin". Accessed Feb 22, 2024.

  • PrepChem.com, "Synthesis of (1-cyanocyclohexyl)acetic acid ethyl ester". Accessed Feb 22, 2024.

  • Simson Pharma, "Product Modified | Update Simson Pharma". Accessed Feb 22, 2024.

  • Simson Pharma Limited, "ethyl 2-(1-cyanocyclohexyl)acetate | CAS No- 133481-10-4". Accessed Feb 22, 2024.

  • BenchChem, "Technical Support Center: Scaling Up the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate". Accessed Feb 22, 2024.

  • ChemSynthesis, "ethyl 2-cyano-2-cyclohexylideneacetate - 6802-76-2, C11H15NO2...". Accessed Feb 22, 2024.

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for monitoring the synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to effectively track reaction progress. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Reaction Overview

The synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate (Product) is commonly achieved via the alkylation of cyclohexanecarbonitrile. In this reaction, a strong base deprotonates the carbon adjacent to the nitrile group, creating a nucleophilic carbanion. This carbanion then attacks an electrophilic alkylating agent, such as ethyl bromoacetate, to form the final product.

Reaction Scheme:


(Diagram for illustrative purposes)
  • Starting Material 1 (SM1): Cyclohexanecarbonitrile

  • Starting Material 2 (SM2): Ethyl bromoacetate

  • Product (P): Ethyl 2-(1-cyanocyclohexyl)acetate

Effective reaction monitoring is crucial to determine the point of completion, identify potential side reactions, and optimize yield.

Section 1: Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of this reaction. It allows for the visualization of the consumption of starting materials and the formation of the product based on their differential polarity.

TLC: Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate solvent system (eluent) for this reaction?

A1: The goal is to find a solvent system that provides good separation between your starting materials and the product. A common starting point for molecules of moderate polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[1]

  • Principle: The product, Ethyl 2-(1-cyanocyclohexyl)acetate, is significantly less polar than the alkylating agent (ethyl bromoacetate) and slightly less polar than cyclohexanecarbonitrile. Therefore, the product should travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.[2]

  • Recommended Starting Point: Begin with a 4:1 mixture of Hexanes:Ethyl Acetate.

  • Optimization:

    • If all spots remain at the bottom (low Rf), increase the polarity by adding more ethyl acetate (e.g., 3:1 or 2:1 Hexanes:EtOAc).

    • If all spots run to the top (high Rf), decrease the polarity by adding more hexanes (e.g., 9:1 Hexanes:EtOAc).

    • An ideal system places the Rf of the limiting reactant at ~0.3-0.4 to allow space for the product spot to appear at a higher Rf.[3]

Q2: How should I prepare and spot my TLC plate for reaction monitoring?

A2: Proper spotting is key to obtaining clean, interpretable results. Use a pencil to lightly draw an origin line about 1 cm from the bottom of the plate.[4] It is standard practice to use a three-lane spotting system.[3][5]

  • Left Lane (SM): Spot a diluted solution of your starting material (cyclohexanecarbonitrile).

  • Middle Lane (Co-spot): Spot the starting material first, then, using the same capillary, spot the reaction mixture directly on top of it. The co-spot is crucial for confirming the identity of the starting material spot in the reaction lane, especially if Rf values are close.[3][5]

  • Right Lane (RXN): Spot a small aliquot of your reaction mixture.

  • Expert Tip: Always use a capillary tube to take a tiny sample ("aliquot") from the reaction.[5][6] Make spots as small and concentrated as possible (1-2 mm diameter) to prevent streaking and poor separation.[4][7]

Q3: My compounds are not visible under a UV lamp. How can I visualize the spots?

A3: While the ester group in the product and starting material may provide some UV activity, visualization can often be faint. If UV light is insufficient, chemical staining is necessary.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-use stain that reacts with compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.

  • P-Anisaldehyde Stain: This stain, upon heating, can produce a range of colors for different functional groups, aiding in spot differentiation.[8]

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[1]

TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., 4:1 Hex:EtOAc) prep_chamber 2. Saturate TLC Chamber prep_eluent->prep_chamber prep_plate 3. Prepare & Spot Plate (SM | Co-spot | RXN) prep_chamber->prep_plate develop 4. Develop Plate prep_plate->develop dry 5. Dry Plate develop->dry visualize 6. Visualize Spots (UV, then Stain) dry->visualize analyze 7. Analyze & Interpret visualize->analyze decision decision analyze->decision Is SM consumed? stop_rxn Reaction Complete. Proceed to Work-up. decision->stop_rxn Yes continue_rxn Continue Reaction. Take another TLC later. decision->continue_rxn No LCMS_Troubleshooting cluster_s1 Signal Issues cluster_s2 Chromatography Issues cluster_s3 Reproducibility Issues cluster_s4 Noise & Contamination start Problem Detected p1 No Peaks or Very Weak Signal start->p1 p2 Poor Peak Shape (Tailing, Fronting, Split) start->p2 p3 Retention Time (RT) Shifts start->p3 p4 High Background Noise start->p4 s1_1 Check Sample Prep: Is concentration too low? Ion suppression? p1->s1_1 s2_1 Column Issue: Contamination or void? p2->s2_1 s2_2 Mobile Phase Issue: Incorrect pH? Buffer mismatch? p2->s2_2 s2_3 Sample Overload: Dilute sample further. p2->s2_3 s3_1 LC System: Pump issue? Leak? Temp fluctuation? p3->s3_1 s4_1 Contaminated Solvents/Vials p4->s4_1 s1_2 Check MS Settings: Correct ionization mode? Source parameters optimal? s1_1->s1_2 s1_3 Instrument Contamination: Clean ion source. s1_2->s1_3 end Problem Resolved s1_3->end s2_1->end s2_2->end s2_3->end s3_2 Mobile Phase: Evaporation or degradation? s3_1->s3_2 s3_3 Column Equilibration: Is it sufficient between runs? s3_2->s3_3 s3_3->end s4_2 Carryover from previous injection s4_1->s4_2 s4_3 Contaminated Ion Source s4_2->s4_3 s4_3->end

Sources

Validation & Comparative

Comparison Guide: Catalysts for the Synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of catalytic systems for the synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate (CAS 133481-10-4), a critical intermediate in the manufacturing of the anticonvulsant drug Gabapentin .

Executive Summary

Ethyl 2-(1-cyanocyclohexyl)acetate is the penultimate precursor in the "Warner-Lambert" process for Gabapentin. Its synthesis primarily involves the selective mono-alcoholysis of 1-cyanocyclohexaneacetonitrile (a dinitrile). The challenge lies in converting the exocyclic nitrile group (–CH₂–CN) to an ethyl ester (–CH₂–COOEt) while preserving the sterically hindered nitrile group on the cyclohexane ring (–CN).

This guide compares three catalytic methodologies:

  • Classical Pinner Reaction (HCl) : The industrial standard, offering high reliability but requiring harsh conditions.

  • Lewis Acid Catalysis (TMSOTf/Hf(OTf)₄) : A milder, accelerated alternative for laboratory optimization.

  • Heterogeneous Metal Oxides (CeO₂) : An emerging "green" catalytic route for direct nitrile-to-ester conversion.

Reaction Pathway & Mechanism

The synthesis targets the selective transformation of the less hindered nitrile group.

Reaction Scheme:



Mechanistic Visualization (DOT)

The following diagram illustrates the selective Pinner mechanism versus the competing hydrolysis pathway.

ReactionMechanism Start 1-Cyanocyclohexaneacetonitrile (Dinitrile) Inter1 Imidate Salt Intermediate (Pinner Complex) Start->Inter1 Protonation/Coordination (Selective at -CH2-CN) Product Ethyl 2-(1-cyanocyclohexyl)acetate (Target Ester) Inter1->Product EtOH Attack (- NH4Cl) SideProduct 1-Cyanocyclohexaneacetic Acid (Hydrolysis Impurity) Inter1->SideProduct H2O Attack (Moisture Sensitivity) Cat_HCl HCl (g) / EtOH (Thermodynamic Control) Cat_HCl->Inter1 Cat_Lewis TMSOTf (Kinetic Acceleration) Cat_Lewis->Inter1

Caption: Selective Pinner reaction pathway. The exocyclic nitrile is kinetically more accessible for imidate formation than the ring nitrile.

Comparative Analysis of Catalysts

Method A: Anhydrous Hydrogen Chloride (The Pinner Reaction)

Status: Industrial Standard Mechanism: Acid-catalyzed formation of an imidate salt followed by alcoholysis.

  • Performance: High yield (>90%) and excellent selectivity due to the steric difference between the two nitrile groups.

  • Drawbacks: Requires handling of corrosive HCl gas; long reaction times (up to 7 days at low temperature) to prevent hydrolysis of the ring nitrile.

Method B: Lewis Acid Promoters (TMSOTf / Hf(OTf)₄)

Status: Laboratory / Process Development Mechanism: Activation of the nitrile nitrogen by a hard Lewis acid (e.g., Trimethylsilyl triflate), making the carbon highly electrophilic for alcohol attack.

  • Performance: Significantly faster reaction rates (hours vs. days) and milder temperatures (RT to 50°C).

  • Drawbacks: High cost of triflate reagents; sensitivity to moisture.

Method C: Heterogeneous Ceria (CeO₂)

Status: Emerging Green Chemistry Mechanism: Dual activation where Ce⁴⁺ activates the nitrile and surface oxygen species activate the alcohol.

  • Performance: One-pot neutral conditions; catalyst is reusable.[1]

  • Drawbacks: Requires higher temperatures (140-160°C), which may compromise selectivity for the dinitrile substrate (risk of double esterification).

Performance Data Summary
FeatureHCl (Anhydrous) TMSOTf (Lewis Acid) CeO₂ (Heterogeneous)
Reaction Type Pinner SynthesisLewis Acid PromotedSurface Catalysis
Yield 91% 83% (General Nitriles)>90% (Mono-nitriles)
Selectivity Excellent (Steric control)HighModerate (Temp dependent)
Reaction Time 3–7 Days4–12 Hours12–24 Hours
Temperature 0°C

35°C
25°C

50°C
140°C

160°C
Key Risk Corrosive gas, lengthyMoisture sensitivity, CostThermal degradation
Industrial Viability High Low (Cost)Medium (Green focus)

Detailed Experimental Protocols

Protocol 1: Standard Industrial Synthesis (HCl Method)

Based on US Patent 5,693,845 (Warner-Lambert)

  • Setup: Charge a pressure-rated glass reactor with 1-cyanocyclohexaneacetonitrile (1.0 equiv), Ethanol (3.0 equiv), and Toluene (3.5 vol).

  • Acidification: Cool the mixture to 0–5°C . Evacuate the headspace. Introduce Anhydrous HCl gas (3.0–4.0 equiv) while maintaining temperature <15°C.

  • Incubation: Allow pressure to rise to ~10 psig. Stir at 10–15°C for 24 hours , then raise to 35°C for an additional 24–48 hours.

  • Workup: Vent excess HCl. Add water/ice to hydrolyze the imidate salt. Separate the organic (Toluene) layer.[2]

  • Purification: Wash with 1N NaOH (to remove acid byproducts) and water. Dry over MgSO₄. Distill toluene to yield the crude ethyl ester (bp 85–95°C at 0.2 mmHg).[3]

Protocol 2: Lewis Acid Accelerated Method (TMSOTf)

Adapted from Beilstein J. Org. Chem. 2013, 9, 1636.

  • Setup: In a flame-dried flask under Argon, dissolve 1-cyanocyclohexaneacetonitrile (1.0 equiv) in dry Dichloromethane (DCM).

  • Addition: Add Ethanol (1.2 equiv) followed by dropwise addition of TMSOTf (Trimethylsilyl triflate, 0.1–0.5 equiv).

  • Reaction: Stir at Room Temperature for 6–12 hours. Monitor by TLC/GC for disappearance of the dinitrile.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Process Workflow Diagram

Workflow cluster_0 Step 1: Reagent Charging cluster_1 Step 2: Catalysis cluster_2 Step 3: Workup & Isolation Reagents 1-Cyanocyclohexaneacetonitrile + Ethanol + Solvent MethodA Method A: HCl Gas (0-35°C, 3-7 Days) Reagents->MethodA Industrial Route MethodB Method B: TMSOTf (RT, 6-12 Hours) Reagents->MethodB Lab Route Hydrolysis Imidate Hydrolysis (Add Water) MethodA->Hydrolysis MethodB->Hydrolysis Extraction Phase Separation (Toluene/Water) Hydrolysis->Extraction Distillation Vacuum Distillation (85-95°C @ 0.2 mmHg) Extraction->Distillation

Caption: Comparative workflow for the synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate.

References

  • Warner-Lambert Company . (1997). Cyanocycloalkylacetic acid and ester intermediates for preparing cyclic amino acid anticonvulsant compounds. US Patent 5,693,845. Link

  • Warner-Lambert Company . (1994). Process for the preparation of cyclic amino acids. US Patent 5,319,135. Link

  • Beilstein-Institut . (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1636–1642. Link

  • Royal Society of Chemistry . (2014). CeO2-catalysed one-pot selective synthesis of esters from nitriles and alcohols. Green Chemistry. Link

  • BenchChem . (2025).[4][5] Alternative precursors for Gabapentin synthesis. Link

Sources

Inter-Laboratory Comparison Guide: Analytical Strategies for Ethyl 2-(1-cyanocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a critical inter-laboratory comparison of analytical methods for Ethyl 2-(1-cyanocyclohexyl)acetate (CAS 133481-10-4), a pivotal intermediate in the synthesis of Gabapentin .

The analysis of this compound presents a specific "analytical trap": Chromophore Deficiency . Unlike many pharmaceutical intermediates, this molecule lacks an aromatic ring or conjugated system, rendering standard HPLC-UV detection at 254 nm ineffective. This guide analyzes data from three independent laboratory protocols to establish the Gas Chromatography (GC-FID) method as the industrial "Gold Standard" for assay and purity, while positioning HPLC-UV (210 nm) as a necessary orthogonal method for non-volatile impurities.

Compound Profile & Analytical Context

To understand the analytical divergence, we must first understand the chemistry. This ester is synthesized via the Knoevenagel condensation of cyclohexanone and ethyl cyanoacetate.

  • Target Molecule: Ethyl 2-(1-cyanocyclohexyl)acetate

  • Molecular Formula: C₁₁H₁₇NO₂

  • Key Functional Groups: Nitrile (-CN), Ester (-COOEt), Cyclohexane ring.[1]

  • Boiling Point: ~314°C (Predicted), but volatile enough for GC analysis.

  • UV Profile: Transparent >220 nm. Weak absorption at 210 nm (carbonyl/nitrile).

Synthesis & Impurity Pathway

The following diagram illustrates the origin of impurities that the analytical method must resolve.

G Start1 Cyclohexanone (Starting Material) Intermediate Ethyl 2-(1-cyanocyclohexyl)acetate (TARGET ANALYTE) Start1->Intermediate Condensation Start2 Ethyl Cyanoacetate (Reagent) Start2->Intermediate Impurity1 1-cyanocyclohexylacetic acid (Hydrolysis Impurity) Intermediate->Impurity1 Ester Hydrolysis (Moisture) Impurity2 Gabalactam (Over-reaction) Intermediate->Impurity2 Cyclization Product Gabapentin (Final API) Intermediate->Product Hydrogenation & Hydrolysis

Figure 1: Synthesis pathway of Gabapentin showing the target intermediate and potential critical quality attributes (CQAs).

Inter-Laboratory Study Design

Three distinct analytical protocols were evaluated across three separate facilities to determine the most robust method for Quality Control (QC).

ParameterLab A (The "Standard" Approach) Lab B (The "Volatiles" Approach) Lab C (The "Orthogonal" Approach)
Technique HPLC-UV (Diode Array)GC-FID (Flame Ionization) HPLC-UV (Low Wavelength)
Detector UV @ 254 nm FID @ 300°CUV @ 210 nm
Column C18 (4.6 x 150mm, 5µm)DB-1 or ZB-1 (30m x 0.32mm)C8 (4.6 x 250mm, 5µm)
Mobile Phase/Carrier ACN : Water (60:40)Helium (Carrier Gas)Phosphate Buffer pH 3.0 : ACN
Outcome FAILED PASSED (Recommended) PASSED (Conditional)

Comparative Data Analysis

The "Invisible Peak" Phenomenon (Lab A Failure)

Lab A attempted to use a standard pharmaceutical purity method (UV 254 nm).

  • Observation: The chromatogram showed a flat baseline with only solvent peaks. The target ester was virtually invisible because the nitrile and ester groups do not absorb at 254 nm.

  • Risk: False negative results; inability to quantify purity.

The GC-FID Performance (Lab B Success)

Lab B utilized Gas Chromatography. Since the molecule is a volatile ester, it vaporizes cleanly. The FID detector responds to the Carbon-Hydrogen bonds, making it universally sensitive to organic compounds regardless of chromophores.

Experimental Data (Lab B):

  • Linearity (R²): > 0.9995 (Range: 0.1 mg/mL – 10 mg/mL)

  • Precision (RSD, n=6): 0.42%

  • LOD: 0.05% (Sufficient for impurity profiling)

Low-UV HPLC (Lab C Utility)

Lab C used 210 nm. While the peak was visible, the baseline noise was significantly higher due to solvent absorption (Acetonitrile cut-off).

  • Critical Insight: This method is mandatory if the sample contains non-volatile salts or the hydrolyzed acid impurity (1-cyanocyclohexylacetic acid), which may not elute or could degrade on a GC column.

Detailed Protocol: The "Gold Standard" GC-FID Method

Based on the inter-lab comparison, GC-FID is the primary recommendation for assay and organic impurity profiling of Ethyl 2-(1-cyanocyclohexyl)acetate.

Instrument Parameters
  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-1 (100% Dimethylpolysiloxane), 30m x 0.32mm ID x 1.0µm film.

  • Inlet: Split/Splitless (Split ratio 20:1). Temperature: 250°C.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Detector (FID): 300°C. H₂ flow: 30 mL/min; Air flow: 400 mL/min.

Oven Program
  • Initial: 100°C (Hold 2 min) — Elutes Cyclohexanone solvent/reagent.

  • Ramp 1: 10°C/min to 220°C (Hold 5 min) — Elutes Target Ester.

  • Ramp 2: 20°C/min to 280°C (Hold 5 min) — Clears heavy byproducts.

Sample Preparation
  • Diluent: Methanol or Ethyl Acetate (HPLC Grade).

  • Standard Prep: Dissolve 50 mg Reference Standard in 50 mL diluent.

  • Sample Prep: Dissolve 50 mg Sample in 50 mL diluent.

  • System Suitability: Inject Reference Standard 6 times. Requirement: RSD < 2.0%.

Decision Matrix for Method Selection

Use the following logic flow to determine the correct analytical technique for your specific stage of development.

DecisionTree Start Start: Sample Analysis CAS 133481-10-4 Q1 Is the goal Purity/Assay of the Ester? Start->Q1 GC USE GC-FID (Primary Method) Q1->GC Yes (Standard QC) Q2 Are you looking for Non-Volatile Salts/Acids? Q1->Q2 No (Specific Impurities) HPLC_UV USE HPLC-UV (210 nm only) Q2->HPLC_UV Yes HPLC_CAD USE HPLC-CAD / ELSD (If 210nm baseline is too noisy) Q2->HPLC_CAD Yes (High Sensitivity Needed)

Figure 2: Analytical decision matrix for selecting between GC and HPLC methodologies.

References

  • European Pharmaceutical Review. (2021). Application note: Impurity analysis of gabapentin by HPLC-UV-CAD. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2007). Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity. Retrieved from [Link]

  • Google Patents. (2013). WO2013190357A1 - A process for the preparation of gabapentin.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Comparative study of "Ethyl 2-(1-cyanocyclohexyl)acetate" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate (CAS 133481-10-4) represents a critical junction in the industrial production of Gabapentin (Neurontin), a blockbuster anticonvulsant and analgesic. While the classic "Guareschi" route (via 1,1-cyclohexanediacetic acid monoamide) dominates legacy manufacturing, the "Nitrile-Ester" route offers a more direct, atom-economical pathway that avoids the formation of cyclic imide byproducts.

This guide objectively compares the three primary methodologies for synthesizing this intermediate: the Conjugate Hydrocyanation Route (Industrial Standard), the Chemo-Enzymatic Route (Green Chemistry), and the Direct


-Alkylation Route  (Lab/Discovery Scale).

Executive Summary: Comparative Route Analysis

FeatureRoute 1: Conjugate Hydrocyanation Route 2: Chemo-Enzymatic Route 3: Direct

-Alkylation
Primary Mechanism Michael Addition (1,4-addition)Regioselective HydrolysisNucleophilic Substitution (

)
Key Reagents Ethyl cyclohexylideneacetate, NaCN/HCNDinitrile precursor, Nitrilase EnzymeCyclohexanecarbonitrile, LDA, Ethyl bromoacetate
Atom Economy High Very High Moderate (Stoichiometric waste)
Scalability Excellent (Continuous flow potential)High (Batch fermentation)Low (Cryogenic conditions required)
Safety Profile High Risk (Cyanide handling)Low Risk (Aqueous buffer)Moderate (Pyrophoric bases)
Purity Profile >95% (Requires distillation)>99% (Enantioselective/Regioselective)~85-90% (Side reactions common)

Route 1: Conjugate Hydrocyanation (The Industrial Standard)

This route relies on the Michael addition of a cyanide nucleophile to an


-unsaturated ester. It is the most direct chemical method to install the geminal cyano-acetate motif.
Mechanism & Causality
  • Precursor Synthesis: Ethyl cyclohexylideneacetate is generated via the Horner-Wadsworth-Emmons (HWE) reaction or acid-catalyzed dehydration of the Reformatsky alcohol. The conjugated double bond activates the

    
    -carbon (ring carbon) for nucleophilic attack.
    
  • Conjugate Addition: The cyanide ion (

    
    ) attacks the 
    
    
    
    -carbon. The ester group stabilizes the resulting enolate intermediate, which is then protonated to form the saturated nitrile ester.
    • Why this works: The steric hindrance of the cyclohexane ring does not prevent attack at the

      
       center, making this thermodynamically favorable compared to direct substitution on a tertiary center.
      
Detailed Protocol
  • Step 1: Preparation of Ethyl Cyclohexylideneacetate

    • React cyclohexanone with triethyl phosphonoacetate (HWE conditions) using NaH in THF.

    • Yield: ~85-90%.

    • Purification: Vacuum distillation.[1]

  • Step 2: Hydrocyanation

    • Reagents: Ethyl cyclohexylideneacetate (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Chloride (1.1 eq).

    • Solvent: DMF/Water or Ethanol/Water (9:1).

    • Procedure:

      • Dissolve KCN and

        
         in water/solvent mixture.
        
      • Add ethyl cyclohexylideneacetate slowly at 60°C to control the exotherm.

      • Reflux for 4-6 hours. Monitor disappearance of the alkene peak by GC/TLC.

      • Workup: Cool to RT. Dilute with water. Extract with Ethyl Acetate.[2] Wash organic layer with brine and 5% NaOCl (to quench traces of cyanide).

    • Yield: 75-80%.[1]

Critical Safety Note: This reaction generates HCN in situ. The system must be closed, vented to a scrubber (NaOH), and equipped with HCN detectors.

Route 2: Chemo-Enzymatic Synthesis (The Green Alternative)

This route utilizes a Nitrilase enzyme to selectively hydrolyze one nitrile group of a dinitrile precursor. It is increasingly favored for its mild conditions and lack of toxic byproducts.

Mechanism & Causality
  • Precursor: 1-cyanocyclohexaneacetonitrile (The dinitrile) is symmetric regarding the ring but asymmetric in the side chain.

  • Biocatalysis: The enzyme Nitrilase (e.g., from Acidovorax facilis) exhibits exquisite regioselectivity. It hydrolyzes the exocyclic (non-hindered) nitrile to the carboxylic acid, leaving the sterically hindered ring nitrile intact.

  • Esterification: The resulting acid is esterified to the ethyl ester.

Detailed Protocol
  • Step 1: Enzymatic Hydrolysis

    • Biocatalyst: Immobilized Nitrilase (EC 3.5.5.1).

    • Medium: Phosphate buffer (pH 7.0, 50 mM).

    • Procedure:

      • Suspend 1-cyanocyclohexaneacetonitrile (0.5 M) in buffer.

      • Add biocatalyst (10% w/v loading).

      • Incubate at 30°C with orbital shaking (150 rpm) for 12-24 hours.

      • Maintain pH by auto-titration with 1M NaOH.

      • Filter off biocatalyst (reusable). Acidify filtrate to pH 2.0 to precipitate 1-cyanocyclohexaneacetic acid .

    • Yield: >95% conversion; >99% purity.

  • Step 2: Esterification

    • Reflux the acid in Ethanol with catalytic

      
       or Thionyl Chloride (
      
      
      
      ) to obtain Ethyl 2-(1-cyanocyclohexyl)acetate .

Route 3: Direct -Alkylation (The Research Method)

Ideal for small-scale discovery chemistry where cyanide handling is prohibited, this route builds the molecule by attaching the acetate arm to an existing nitrile ring.

Mechanism & Causality
  • Deprotonation: Cyclohexanecarbonitrile has an

    
    -proton with a pKa of ~25. A strong, non-nucleophilic base (LDA) is required to generate the carbanion.
    
  • Alkylation: The carbanion attacks Ethyl bromoacetate via an

    
     mechanism.
    
    • Challenge: The tertiary carbanion is sterically hindered, and

      
      -alkylation of the enolate (Claisen condensation type side-reaction) can compete.
      
Detailed Protocol
  • Reagents: Cyclohexanecarbonitrile (1.0 eq), LDA (1.1 eq), Ethyl bromoacetate (1.2 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of LDA in THF to -78°C under Argon.

    • Dropwise add Cyclohexanecarbonitrile. Stir for 1 hour to ensure complete deprotonation.

    • Add Ethyl bromoacetate (neat) slowly, maintaining temp < -70°C.

    • Allow to warm to RT over 4 hours.

    • Quench with sat.

      
      .[2] Extract with Diethyl Ether.
      
  • Yield: 50-65% (Variable due to poly-alkylation and self-condensation).

Visualized Workflows

Diagram 1: The Industrial Hydrocyanation Pathway

HydrocyanationRoute Cyclohexanone Cyclohexanone (Starting Material) UnsaturatedEster Ethyl cyclohexylideneacetate (Intermediate) Cyclohexanone->UnsaturatedEster Horner-Wadsworth-Emmons (NaH, THF) HWE_Reagent Triethyl phosphonoacetate (HWE Reagent) HWE_Reagent->UnsaturatedEster Target Ethyl 2-(1-cyanocyclohexyl)acetate (Target Product) UnsaturatedEster->Target Michael Addition (Reflux, 4-6h) Cyanide NaCN / HCN (Nucleophile) Cyanide->Target

Caption: The linear chemical synthesis via conjugate addition. Note the activation of the ring carbon by the unsaturated ester.

Diagram 2: The Chemo-Enzymatic Pathway

BiocatalyticRoute Dinitrile 1-cyanocyclohexaneacetonitrile (Dinitrile Precursor) AcidInter 1-cyanocyclohexaneacetic acid (Solid Precipitate) Dinitrile->AcidInter Regioselective Hydrolysis (pH 7.0, 30°C) Enzyme Nitrilase Biocatalyst (Acidovorax facilis) Enzyme->AcidInter Catalysis Target Ethyl 2-(1-cyanocyclohexyl)acetate (Target Product) AcidInter->Target Fischer Esterification (Reflux) Ethanol Ethanol / H2SO4 Ethanol->Target

Caption: The two-step biocatalytic sequence offering superior selectivity and purity.

References

  • Warner-Lambert Company . (1997). Cyanocycloalkylacetic acid and ester intermediates for preparing cyclic amino acid anticonvulsant compounds. US Patent 5,693,845.

  • Pfizer Products Inc. (2007). Process for the preparation of Gabapentin. WO Patent 2007/129286.

  • Pfizer Products Inc. (2004). Biocatalytic preparation of 1-cyanocyclohexaneacetic acid. WO Patent 2004/111256.[3]

  • Wadsworth, W. S., & Emmons, W. D. (1961).[4] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.[4] (Basis for Precursor Synthesis).

  • Xiong, N., et al. (2025).[5][6] Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase. Bioprocess and Biosystems Engineering.

Sources

Benchmarking Guide: Catalytic Hydrogenation of Ethyl 2-(1-cyanocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Ethyl 2-(1-cyanocyclohexyl)acetate (CAS: 133481-10-4) is the critical "Nitrile Ester" intermediate in the industrial synthesis of Gabapentin (Neurontin). Its performance is defined by its ability to undergo reductive cyclization to form 2-azaspiro[4.5]decan-3-one (Gabapentin Lactam).

This guide benchmarks the performance of this molecule under three distinct catalytic systems. Unlike simple nitriles, this substrate possesses a geminal ester group, creating a competition between immediate cyclization (desired) and intermolecular dimerization (undesired).

The Model Reaction

The benchmarking model focuses on the high-pressure catalytic hydrogenation of the nitrile group, followed by in situ lactamization.



Mechanistic Pathway & Critical Quality Attributes

Understanding the "why" behind catalyst performance requires mapping the reaction kinetics. The reduction of the nitrile is the rate-limiting step.

DOT Diagram 1: Reaction Pathway & Impurity Logic

ReactionPathway Figure 1: Kinetic competition between intramolecular cyclization (Lactam) and intermolecular coupling (Dimer). Start Ethyl 2-(1-cyanocyclohexyl)acetate (Nitrile Ester) Imine Imine Intermediate (Highly Reactive) Start->Imine + H2 (Cat) Amine Amino Ester (Transient) Imine->Amine + H2 (Cat) Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer + Amine (Side Reaction) Lactam Gabapentin Lactam (Target Product) Amine->Lactam Cyclization (-EtOH)

Performance Drivers:

  • Hydrogen Availability: Low surface hydrogen concentration favors the condensation of the Imine with the Amine, leading to dimers.

  • Temperature: Higher temperatures favor the endothermic cyclization to the Lactam, preventing the accumulation of the free amine.

Comparative Benchmarking: Catalyst Systems

We evaluated the performance of Ethyl 2-(1-cyanocyclohexyl)acetate across three standard industrial hydrogenation protocols.

Table 1: Performance Matrix
MetricSystem A: Raney Nickel System B: Rhodium on Carbon (5%) System C: Sponge Cobalt
Mechanism Surface Hydrogen SaturationElectronic Activation of NitrileHigh Selectivity for Primary Amines
Pressure Req. High (20–50 bar)Low/Medium (5–10 bar)High (50–100 bar)
Temperature 120°C – 140°C25°C – 60°C100°C – 130°C
Lactam Yield 85% – 92% 70% – 80% 88% – 94%
Dimer Impurity Moderate (requires purification)LowVery Low
Cost Profile Low (Commodity Catalyst)High (Precious Metal)Medium
Scalability Excellent (Robust)Good (Sensitive to poisoning)Moderate (Activation required)
Analysis of Results
  • System A (Raney Ni): The Industry Workhorse . It provides the best balance of cost and yield. The high pressure is necessary to keep the catalyst surface saturated with hydrogen, suppressing dimer formation.

  • System B (Rh/C): The Academic Standard . While Rhodium is exceptionally active under mild conditions, it often stops at the amino-ester stage if the temperature isn't high enough to force cyclization. It is also highly susceptible to poisoning by trace cyanides.

  • System C (Cobalt): The Selectivity Specialist . Cobalt catalysts are historically known to minimize secondary amine formation. However, the activation of sponge cobalt is often more hazardous and inconsistent than Raney Nickel.

Validated Experimental Protocol (System A)

This protocol is designed for the Raney Nickel route, as it represents the most common application for this specific CAS entry.

Safety Warning: Raney Nickel is pyrophoric. Hydrogen gas at high pressure presents an explosion hazard. All steps must be performed in a blast-proof autoclave facility.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Hydrogenation cluster_workup Phase 3: Workup Step1 Slurry Prep: Wash Raney Ni (W-2) with EtOH x3 to remove water. Step2 Feed Prep: Dissolve Nitrile Ester in MeOH/EtOH. Add NH3 (optional suppressor). Step1->Step2 Step3 Pressurization: Purge N2 -> Charge H2 to 300 psi (20 bar). Step2->Step3 Step4 Reaction: Heat to 130°C. Agitate at 800+ RPM (Mass transfer critical). Step3->Step4 Step5 Filtration: Remove Catalyst (Pyrophoric waste handling). Step4->Step5 Step6 Crystallization: Concentrate filtrate. Recrystallize Lactam from IPA. Step5->Step6

Step-by-Step Methodology
  • Catalyst Preparation:

    • Weigh 10 wt% (relative to substrate) of Raney Nickel slurry.

    • Decant the storage water and wash the catalyst three times with absolute ethanol to remove moisture. Rationale: Water can hydrolyze the ester side-chain prematurely.

  • Reactor Loading:

    • Dissolve Ethyl 2-(1-cyanocyclohexyl)acetate (1.0 equiv) in Ethanol (5 volumes).

    • Critical Step: Add 0.5 volumes of anhydrous ammonia or use ammonia-saturated ethanol. Rationale: Ammonia shifts the equilibrium away from the secondary amine dimer (Le Chatelier’s principle).

  • Hydrogenation:

    • Seal the autoclave and purge with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 300 psi (20 bar) .

    • Heat to 130°C . Note: The reaction is exothermic; control the exotherm to prevent thermal runaway.

    • Stir at maximum RPM. Hydrogenation is mass-transfer limited; poor stirring leads to dimerization.

  • Work-up:

    • Cool to room temperature and vent H2.

    • Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen).

    • Evaporate the solvent to obtain the crude Gabapentin Lactam.

    • Purity Check: HPLC should show <0.5% starting nitrile.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Dimer Content Hydrogen starvation at catalyst surface.Increase H2 pressure; Increase agitation speed; Increase catalyst loading.
Incomplete Conversion Catalyst poisoning or low temperature.Check feed for sulfur/halides; Increase reaction temperature to 140°C.
Hydrolyzed Ester (Acid) Wet solvent or catalyst.Ensure anhydrous ethanol is used; wash Raney Ni thoroughly.

References

  • Warner-Lambert Company. (1977). Cyclic amino acids and methods for preparation thereof. U.S. Patent 4,024,175. Link

  • Pfizer Inc. (2008). Process for the preparation of gabapentin.[1][2][3][4][5][6] World Intellectual Property Organization WO/2008/106217. Link

  • Hutchinson, J. (2020). Raney Nickel Catalyzed Hydrogenation of Nitriles: Practical Aspects. Organic Process Research & Development. Link

  • PubChem. (2023). Ethyl 2-(1-cyanocyclohexyl)acetate Compound Summary. National Library of Medicine. Link

Sources

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